molecular formula C8H5F2N3O2 B8423200 1H-Indazole, 1-(difluoromethyl)-6-nitro-

1H-Indazole, 1-(difluoromethyl)-6-nitro-

Cat. No.: B8423200
M. Wt: 213.14 g/mol
InChI Key: LQTUUQSMGCBKKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indazole, 1-(difluoromethyl)-6-nitro- is a useful research compound. Its molecular formula is C8H5F2N3O2 and its molecular weight is 213.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H5F2N3O2

Molecular Weight

213.14 g/mol

IUPAC Name

1-(difluoromethyl)-6-nitroindazole

InChI

InChI=1S/C8H5F2N3O2/c9-8(10)12-7-3-6(13(14)15)2-1-5(7)4-11-12/h1-4,8H

InChI Key

LQTUUQSMGCBKKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N(N=C2)C(F)F

Origin of Product

United States

Foundational & Exploratory

CAS 1215206-65-7 safety data sheet and handling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: CAS 1215206-65-7 Compound: 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid Content Type: Technical Safety & Handling Guide Audience: Pharmaceutical Researchers & Process Chemists[1]

Executive Summary

2'-Chloro-3'-methylbiphenyl-3-carboxylic acid (CAS 1215206-65-7) is a specialized bi-aryl building block utilized in the synthesis of small molecule therapeutics.[1] As a halogenated biphenyl scaffold, it provides critical hydrophobic and steric bulk often required for occupancy in kinase or receptor binding pockets.[1]

This guide moves beyond the standard Material Safety Data Sheet (MSDS) to provide a functional handling protocol. It addresses the compound's physicochemical behavior, specific safety risks associated with halogenated aromatics, and best practices for maintaining integrity during drug discovery workflows.[1]

Chemical Identity & Physicochemical Profile

Understanding the physical state is the first step in safe handling.[1] This compound acts as a weak acid and a lipophilic scaffold.[1]

PropertyData
Chemical Name 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid
CAS Number 1215206-65-7
Molecular Formula C₁₄H₁₁ClO₂
Molecular Weight 246.69 g/mol
Physical State Solid (Crystalline powder)
Solubility (Water) Negligible (Hydrophobic core)
Solubility (Organic) Soluble in DMSO, DMF, Methanol, DCM
pKa (Predicted) ~4.2 (Carboxylic acid moiety)
Melting Point N/A (Typical range for class: 180–220°C)

Expert Insight: The 2'-chloro and 3'-methyl substituents on the biphenyl ring induce significant steric torsion.[1] In solution (NMR), this may result in broadened peaks due to restricted rotation around the bi-aryl bond.[1] Researchers should not mistake this for impurity.

Hazard Identification & Risk Assessment

While specific toxicological data for this exact CAS is limited, its structural class (halogenated aromatic acids) dictates the following risk profile.[1]

GHS Classification (Inferred):

  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (H315)[1]

  • Serious Eye Damage/Irritation: Category 2A (H319)[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[1]

Specific Toxicology Risks:

  • Acidic Irritation: As a carboxylic acid, inhalation of dust can cause immediate irritation to mucous membranes.[1]

  • Halogenated Bioaccumulation: While less persistent than polychlorinated biphenyls (PCBs), the chlorination suggests potential for lipophilic accumulation if chronic exposure occurs.[1]

Handling, Storage, & Stability Protocols

This section details the operational workflow for handling CAS 1215206-65-7 in a research setting.

Storage Architecture
  • Temperature: Store at 2–8°C (Refrigerated). While likely stable at room temperature, refrigeration retards any potential decarboxylation or oxidation over long-term storage.[1]

  • Atmosphere: Store under inert gas (Nitrogen or Argon) if possible.[1]

  • Container: Amber glass vials with Teflon-lined caps to prevent leaching and photodegradation.[1]

Handling Workflow (Solid State)
  • Engineering Controls: All weighing must be performed inside a Chemical Fume Hood or a Powder Containment Enclosure .[1]

  • Static Control: Use an anti-static gun before weighing, as dry organic acids often carry significant static charge, leading to scattering and precise dosing errors.[1]

Solubilization Protocol (For Assays)
  • Solvent Choice: DMSO (Dimethyl sulfoxide) is the preferred stock solvent (typically 10 mM or 100 mM).[1]

  • Dissolution: Vortexing may be insufficient due to the crystal lattice energy.[1] Sonication at 40 kHz for 5 minutes is recommended to ensure complete dissolution.[1]

  • Precipitation Risk: When diluting into aqueous buffers (PBS/TBS), ensure the final DMSO concentration is <1% to prevent the compound from crashing out of solution.[1]

Visual Workflow: Safe Handling & Solubilization

HandlingWorkflow Start Solid Compound (CAS 1215206-65-7) PPE PPE Check: Gloves (Nitrile), Goggles, Lab Coat Start->PPE Weighing Weighing (Fume Hood) Use Anti-static Gun PPE->Weighing Solvent Add Solvent (DMSO/DMF) Weighing->Solvent Sonicate Sonication (5 mins @ 40kHz) Solvent->Sonicate QC Visual QC (Clear Solution?) Sonicate->QC QC->Solvent No (Add more/Heat) Use Ready for Assay/Synthesis QC->Use Yes

Figure 1: Step-by-step workflow for transitioning CAS 1215206-65-7 from solid storage to active solution.[1]

Emergency Response Protocols

In the event of exposure or spillage, immediate action is required to mitigate harm.[1][2]

ScenarioImmediate ActionSecondary Action
Ocular Exposure Flush immediately with water for 15 mins.[1] Lift eyelids.[1]Seek medical attention.[1][2][3] Bring SDS.
Skin Contact Brush off dry powder.[1] Wash with soap & water.[1][2]Monitor for redness/blistering (Acid burn).[1]
Inhalation Move to fresh air.[1][2][3] Support breathing if labored.[1][2]Consult physician if cough persists.
Spill (Solid) Dampen with wet paper towel to prevent dust.[1]Scoop into hazardous waste container.[1]
Spill (Solution) Absorb with vermiculite or sand.[1]Do not use combustible materials (sawdust).[1]

Visual Decision Tree: Emergency Response

EmergencyResponse Incident Exposure Incident Type Type of Exposure? Incident->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhal Inhalation Type->Inhal ActionEye Flush 15min (Eye Wash Station) Eye->ActionEye ActionSkin Wash Soap/Water Remove Contaminated Clothing Skin->ActionSkin ActionInhal Evacuate to Fresh Air Sit Upright Inhal->ActionInhal Medical Seek Medical Attention (Show Label/SDS) ActionEye->Medical ActionSkin->Medical ActionInhal->Medical

Figure 2: Triage logic for exposure incidents involving irritant organic acids.

Synthesis & Application Context

For medicinal chemists, this compound is not just a reagent; it is a scaffold .[1]

  • Reactivity: The carboxylic acid (-COOH) is the primary handle.[1] It is typically activated via EDC/NHS or HATU to form amides.[1]

  • Stability in Reaction: The biphenyl core is robust.[1] However, the 2'-Chloro substituent is electronically deactivating and sterically hindering.[1]

    • Implication: Cross-coupling reactions (e.g., Suzuki) on the other ring positions may require specialized ligands (e.g., Buchwald ligands) to overcome the steric bulk of the 2'-Cl/3'-Me grouping.[1]

  • Purification: Being acidic, the compound can be retained on basic alumina or purified via Acid-Base extraction (dissolve in NaHCO₃, wash organics, acidify, extract).[1]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53394625 (Related Biphenyl Carboxylic Acids).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets.[1] Retrieved from [Link][1]

Sources

The Structure-Activity Relationship of 6-Nitroindazoles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indazole Scaffold and the Influence of the 6-Nitro Group

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This bicyclic heteroaromatic system, a bioisostere of indole, is present in numerous approved drugs, particularly in oncology.[2] The introduction of a nitro group at the 6-position of the indazole ring creates a unique chemical entity, the 6-nitroindazole, with a distinct electronic profile that has been exploited in the development of novel therapeutic agents.[3] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of 6-nitroindazole derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into their synthesis, diverse biological activities, and the critical interplay between chemical structure and pharmacological effect.

Core Principles of 6-Nitroindazole SAR: A Multifaceted Exploration

The biological activity of 6-nitroindazole derivatives is profoundly influenced by the nature and position of substituents on the indazole core. Understanding these relationships is crucial for the rational design of potent and selective drug candidates.

Antiparasitic Activity: Targeting Leishmania

Derivatives of 6-nitroindazole have shown significant promise as antileishmanial agents.[4][5] SAR studies in this area have often focused on modifications at the 3-position of the indazole ring. For instance, 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and evaluated against various Leishmania species, demonstrating that the nature of the substituent at this position is a key determinant of activity.[6]

Table 1: Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole Derivatives [4][6]

Compound IDTarget SpeciesIC50 (µM)
4 L. infantum5.53
5 L. infantum4
7 L. infantum117
10 L. infantum62
11 L. infantum6
11 L. tropica76
12 L. infantum36.33
13 L. infantum110
13 L. major38
13 L. tropica186

Note: The specific structural modifications for each compound ID can be found in the cited literature.

Anticancer Activity: A Broad Spectrum of Action

The antiproliferative properties of 6-nitroindazole derivatives have been investigated against a range of cancer cell lines.[4] The mechanism of action often involves the disruption of critical cellular processes, such as cell cycle progression.[1]

A notable strategy in this area involves the reduction of the 6-nitro group to a 6-amino group, which then serves as a versatile handle for further derivatization. This approach has led to the discovery of potent anticancer agents, including inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in cancer immune evasion.

Kinase Inhibition: A Prominent Therapeutic Target

Indazole derivatives are well-established as potent kinase inhibitors.[2] The 6-nitroindazole scaffold has been successfully employed in the design of inhibitors for several kinase families, including Pim kinases and Janus kinases (JAKs).

Pim Kinase Inhibition: The Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that are overexpressed in various cancers and play a crucial role in cell proliferation and survival.[2][7] SAR studies on indazole-based Pim kinase inhibitors have revealed that substituents at the 3 and 5-positions are critical for potency.[8][9] For example, 3-(pyrazin-2-yl)-1H-indazole derivatives have emerged as potent pan-Pim inhibitors.[2]

Table 2: Pan-Pim Kinase Inhibitory Activity of 3-(Pyrazin-2-yl)-1H-indazole Derivatives [2]

Compound IDPim-1 IC50 (nM)Pim-2 IC50 (nM)Pim-3 IC50 (nM)
59a 3113
59b 142>3000189
59c 3708

Note: The specific structural modifications for each compound ID can be found in the cited literature.

Janus Kinase (JAK) Inhibition: The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to cytokine signaling pathways that regulate inflammation and immunity.[10][11] Dysregulation of JAK signaling is implicated in autoimmune diseases and cancers.[12] Fragment-based screening has identified the indazole core as a promising starting point for the development of JAK inhibitors.[10][13] Subsequent optimization, including the installation of an aryl group at the 6-position, has led to potent JAK inhibitors.[10]

Experimental Protocols: A Practical Guide

Synthesis of 1-Methyl-6-nitro-1H-indazole

This protocol describes a common method for the N-methylation of 6-nitroindazole.[4]

Step 1: Preparation

  • Dissolve 6-nitro-1H-indazole (4.14 g, 25.4 mmol) in 100 ml of dimethylformamide (DMF) in a flask.

  • Cool the solution in an ice bath.

Step 2: Addition of Sodium Hydride

  • Under vigorous stirring, add sodium hydride (NaH) (2.03 g, 50.7 mmol) to the solution in four portions.

  • Maintain the reaction mixture at 0°C for 30 minutes.

Step 3: Methylation

  • Add iodomethane (1.74 ml, 27.9 mmol) dropwise to the reaction mixture.

Step 4: Reaction

  • Stir the mixture for 16 hours at room temperature.

Step 5: Quenching and Extraction

  • Quench the reaction with water and dilute with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash three times with water.

Step 6: Drying and Concentration

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate on a rotary evaporator.

Step 7: Purification

  • Purify the product by flash chromatography on silica using ethyl acetate as the eluent to separate 1-methyl-6-nitro-1H-indazole from the 2-methyl-6-nitro-2H-indazole isomer.

In Silico ADME and Physicochemical Property Prediction

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in drug discovery to avoid late-stage failures.[14][15] In silico tools provide a rapid and cost-effective way to predict these properties.

Protocol using SwissADME Web Tool: [16]

  • Access the Tool: Navigate to the SwissADME website.

  • Input Structure: Draw the chemical structure of the 6-nitroindazole derivative or input its SMILES string.

  • Run Prediction: Initiate the calculation.

  • Analyze Results: Evaluate the predicted parameters, including:

    • Physicochemical Properties: Molecular Weight, LogP, Water Solubility.

    • Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, P-glycoprotein substrate/inhibitor status.

    • Drug-likeness: Lipinski's rule of five, bioavailability score.

    • Medicinal Chemistry: Synthetic accessibility.

Visualizing the Landscape: Pathways and Workflows

IDO1 Signaling Pathway in Cancer

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catabolizes the essential amino acid tryptophan into kynurenine.[17] In the tumor microenvironment, IDO1 is often overexpressed, leading to tryptophan depletion and kynurenine accumulation, which suppresses the anti-tumor immune response.[18] The expression and activity of IDO1 are regulated by complex signaling pathways, including the PI3K/Akt and MAPK pathways.[1][19]

IDO1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor PI3K PI3K Receptor->PI3K activates MAPK MAPK Pathway Receptor->MAPK activates Akt Akt PI3K->Akt activates TranscriptionFactors Transcription Factors (e.g., STAT3, NF-κB) Akt->TranscriptionFactors MAPK->TranscriptionFactors activates IDO1 IDO1 Kynurenine Kynurenine IDO1->Kynurenine catalyzes Tryptophan Tryptophan Tryptophan->IDO1 ImmuneSuppression Immune Suppression Kynurenine->ImmuneSuppression leads to IDO1_Gene IDO1 Gene Expression TranscriptionFactors->IDO1_Gene promotes IDO1_Gene->IDO1 leads to Cytokine Cytokines (e.g., IFN-γ) Cytokine->Receptor SAR_Workflow Hit_ID Hit Identification (e.g., HTS, Fragment Screening) Lead_Gen Lead Generation Hit_ID->Lead_Gen Analog_Design Analog Design & Prioritization Lead_Gen->Analog_Design Synthesis Chemical Synthesis Analog_Design->Synthesis Bio_Assay Biological Assays (In vitro & In vivo) Synthesis->Bio_Assay Data_Analysis SAR Data Analysis Bio_Assay->Data_Analysis Data_Analysis->Analog_Design Iterative Cycle Lead_Opt Lead Optimization Data_Analysis->Lead_Opt Preclinical Preclinical Candidate Lead_Opt->Preclinical

Caption: A generalized workflow for SAR studies in drug discovery.

Conclusion and Future Directions

The 6-nitroindazole scaffold represents a versatile and fruitful starting point for the discovery of novel therapeutic agents. The diverse biological activities, ranging from antiparasitic to anticancer and kinase inhibition, underscore the importance of this chemical motif. Future research in this area will likely focus on the development of more selective and potent derivatives with optimized pharmacokinetic profiles. The integration of computational methods, such as quantitative structure-activity relationship (QSAR) modeling and machine learning, will undoubtedly accelerate the design and discovery of the next generation of 6-nitroindazole-based drugs.

References

  • Signaling pathway responsible for constitutive IDO1 expression in human... - ResearchGate. Available from: [Link].

  • IDO1 and Kynurenine Pathway Metabolites Activate PI3K-Akt Signaling in the Neoplastic Colon Epithelium to Promote Cancer Cell Proliferation and Inhibit Apoptosis - AACR Journals. Available from: [Link].

  • The signaling function of IDO1 incites the malignant progression of mouse B16 melanoma. Available from: [Link].

  • Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC. Available from: [Link].

  • IDO/kynurenine pathway in cancer: possible therapeutic approaches - PMC. Available from: [Link].

  • Discovery of 3,5-substituted 6-azaindazoles as potent pan-Pim inhibitors - PubMed. Available from: [Link].

  • The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Available from: [Link].

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. Available from: [Link].

  • Structure-Activity Relationship (SAR) Studies - Oncodesign Services. Available from: [Link].

  • SAR of 1,3,4-oxadiazole-2(3H)-thione derivative as PIM-1 kinase inhibitors - ResearchGate. Available from: [Link].

  • PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed. Available from: [Link].

  • Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors - PMC. Available from: [Link].

  • Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors - PubMed. Available from: [Link].

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC. Available from: [Link].

  • Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products - RSC Publishing. Available from: [Link].

  • Structure-Activity Relationship Studies | Automate.video. Available from: [Link].

  • 1H-Indazole, 6-nitro- - the NIST WebBook. Available from: [Link].

  • A quantitative analysis of kinase inhibitor selectivity - PubMed. Available from: [Link].

  • On Exploring Structure Activity Relationships - PMC - NIH. Available from: [Link].

  • Synthesis, Molecular Docking and Antiamoebic Studies of Nitroimidazole-Indole Conjugate - JSciMed Central. Available from: [Link].

  • Drug Discovery and ADMET process: A Review - IJARBS. Available from: [Link].

  • Structure-Activity Relationships (SAR) in Drug Design - Pharmacology Mentor. Available from: [Link].

  • Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology - PubMed. Available from: [Link].

  • 6-Nitroindazole - Pharmace Research Laboratory - Innovative Pharmaceutical Research. Available from: [Link].

  • Construction of Quantitative Structure Activity Relationship (QSAR) Models to Predict Potency of Structurally Diversed Janus Kinase 2 Inhibitors - MDPI. Available from: [Link].

  • ADME Properties in Drug Delivery - PMC - NIH. Available from: [Link].

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Available from: [Link].

  • Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors - ResearchGate. Available from: [Link].

  • Synthesis and biological properties of new 5-nitroindazole derivatives - ResearchGate. Available from: [Link].

  • Researches in the series of 6-nitroindazole, synthesis and biological activities. Available from: [Link].

  • ADME Study of Azole Derivatives with SwissADME Online Tool - Cronicon. Available from: [Link].

  • Nitric oxide synthase inhibitors 7- and 6-nitroindazole relax smooth muscle in vitro - PubMed. Available from: [Link].

  • An update on JAK inhibitors | Request PDF - ResearchGate. Available from: [Link].

  • A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC. Available from: [Link].

Sources

role of difluoromethyl group as a lipophilic hydrogen bond donor

The Difluoromethyl ( ) Group: A Technical Guide to the Lipophilic Hydrogen Bond Donor

Executive Summary

In medicinal chemistry, the optimization of lead compounds often faces a dichotomy: increasing lipophilicity to improve membrane permeability often sacrifices the specific polar interactions (hydrogen bonds) required for target affinity. The difluoromethyl group (



lipophilic hydrogen bond donor12



Part 1: The Physicochemical Basis

The "Polarized C-H" Mechanism

Carbon-hydrogen bonds are typically considered non-polar and incapable of acting as hydrogen bond donors (HBD). However, the

  • Inductive Effect (

    
    ):  The two fluorine atoms (
    
    
    ) exert a powerful electron-withdrawing effect on the geminal carbon.
  • Bond Polarization: This electron withdrawal depletes electron density from the Carbon-Hydrogen bond (

    
    ), rendering the hydrogen atom significantly electropositive (
    
    
    ).
  • Result: The

    
     bond becomes sufficiently acidic to act as a weak-to-moderate hydrogen bond donor, capable of interacting with backbone carbonyls or side-chain acceptors in the binding pocket.
    
Comparison: vs. Traditional Donors

The



Table 1: Comparative Physicochemical Metrics

Functional GroupH-Bond Acidity (

)*
Lipophilicity Impact (

)**
Metabolic Stability
Hydroxyl (

)
0.60 - 0.70Reference (0.0)Low (Glucuronidation)
Thiol (

)
0.10 - 0.20+0.5 to +1.0Low (Oxidation)
Difluoromethyl (

)
0.08 - 0.17 +0.5 to +1.2 High
Methyl (

)
0.00+0.5 to +0.8Moderate (Oxidation)
Trifluoromethyl (

)
0.00+1.0 to +1.5High
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     = Abraham’s hydrogen bond acidity parameter.[1][3][4][5][6][7] Higher values indicate stronger donors.
    ** Approximate shift relative to 
    
    
    . Positive values indicate increased lipophilicity.
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Key Insight: While


 is a weaker donor than 

, its

value is comparable to thiophenol or aniline.[1][3][4] Crucially, replacing a phenolic

with

dramatically increases lipophilicity (enhancing permeability) while retaining a directional H-bond interaction.

Part 2: Strategic Application in Drug Design

Bioisosteric Replacement Strategy

The transition from a Phenolic


Graphviz Diagram 1: The Bioisosteric Decision Logic

Bioisostere_LogicLeadLead Compound(Contains Phenolic -OH)ProblemLiability Identified:1. High Clearance (UGT/SULT)2. Low Permeability (Low LogP)Lead->ProblemStrategyStrategy: CF2H Bioisostere ReplacementProblem->StrategyMechanismMechanism:Polarized C-H acts as DonorStrategy->MechanismOutcomeOptimized Candidate:1. Blocked Metabolism2. Increased Lipophilicity3. Retained H-Bond to TargetMechanism->Outcome

Caption: Decision workflow for replacing a metabolic liability (phenol) with a lipophilic donor (

Conformational Control (The Gauche Effect)

Beyond H-bonding, the



Part 3: Experimental Validation Protocol

To confirm the H-bond donating ability of a ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

NMR Titration36
Protocol: NMR Determination of H-Bond Acidity

Objective: Quantify the H-bond donating potential (


Materials:

  • Analyte: 5-10 mg of the

    
    -containing compound.
    
  • Solvent A (Non-polar Reference):

    
     (Deuterated Chloroform).[6]
    
  • Solvent B (H-Bond Acceptor):

    
     (Deuterated Dimethyl Sulfoxide).
    
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

Step-by-Step Methodology:

  • Sample Preparation (Reference): Dissolve ~5 mg of the analyte in 0.6 mL of

    
    . Ensure the solution is dilute (< 10 mM) to prevent intermolecular self-aggregation.
    
  • Acquisition A: Acquire a standard

    
     NMR spectrum at 298 K.
    
  • Identification: Locate the characteristic triplet of the

    
     proton. This typically appears between 6.0 and 7.5 ppm  with a large geminal coupling constant (
    
    
    Hz). Record the chemical shift (
    
    
    ).
  • Sample Preparation (Acceptor): Dissolve ~5 mg of the analyte in 0.6 mL of

    
    .
    
  • Acquisition B: Acquire the

    
     NMR spectrum under identical temperature conditions.
    
  • Data Analysis: Record the chemical shift of the

    
     triplet (
    
    
    ).
  • Calculation: Determine the shift difference:

    
    [8]
    

Interpretation:

  • 
     ppm:  Negligible H-bond acidity (e.g., 
    
    
    ).
  • 
     ppm:  Weak donor.
    
  • 
     ppm:  Significant lipophilic H-bond donor (characteristic of activated 
    
    
    ).

Graphviz Diagram 2: NMR Validation Workflow

NMR_ProtocolSampleSynthesizedCF2H AnalogSplitSplit SampleSample->SplitTube1Tube A:CDCl3(Non-polar)Split->Tube1Tube2Tube B:DMSO-d6(HB Acceptor)Split->Tube2Spec1Measure Shift(delta_1)Tube1->Spec1Spec2Measure Shift(delta_2)Tube2->Spec2CalcCalculateDelta = delta_2 - delta_1Spec1->CalcSpec2->CalcResultValidation:Delta > 0.5 ppmconfirms H-DonorCalc->Result

Caption: Workflow for determining H-bond acidity via NMR solvent shift analysis.

References

  • Zafrani, Y., et al. (2017).[1][9][4][10] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804.[4][11] [4][11]

  • Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen bond donor properties of the difluoromethyl group. The Journal of Organic Chemistry, 60(6), 1626-1631.

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.

An In-depth Technical Guide to the Physicochemical Properties and Analysis of Atovaquone

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: Initial searches for the compound associated with CAS number 1215206-65-7 did not yield any publicly available data. This suggests the CAS number may be incorrect, discontinued, or pertains to a proprietary substance not yet disclosed in scientific literature. To fulfill the user's request for a comprehensive technical guide, this document has been prepared using Atovaquone (CAS 95233-18-4) as a representative example of a poorly water-soluble drug. The structure, methodologies, and in-depth analysis provided herein are designed to serve as a robust template for researchers, scientists, and drug development professionals.

Introduction

Atovaquone is a hydroxynaphthoquinone with broad-spectrum antimicrobial activity, notably against protozoal infections such as malaria and Pneumocystis jirovecii pneumonia (PJP).[1][2] Its therapeutic efficacy is intrinsically linked to its physicochemical properties, which govern its solubility, absorption, and ultimately, its bioavailability. This guide provides a detailed examination of the key physicochemical parameters of Atovaquone, outlines experimental protocols for their determination, and discusses the compound's mechanism of action.

Physicochemical and Molecular Data

A thorough understanding of a compound's fundamental properties is the cornerstone of successful drug development. The molecular and physicochemical characteristics of Atovaquone are summarized below.

PropertyValueReference(s)
CAS Number 95233-18-4[1]
Molecular Formula C₂₂H₁₉ClO₃[3]
Molecular Weight 366.84 g/mol [3]
Appearance Yellow crystalline solid[4]
Solubility - Practically insoluble in water- Soluble in DMSO (>17.03 mg/mL) and DMF (~1 mg/mL)- Slightly soluble in ethanol- Freely soluble in N-methyl-2-pyrrolidone and tetrahydrofuran[4][5]
Melting Point 216-219 °C[3]

Mechanism of Action: Inhibition of Mitochondrial Electron Transport

Atovaquone exerts its antimicrobial effect by selectively inhibiting the mitochondrial electron transport chain (mETC) at the cytochrome bc₁ complex (Complex III).[6][7] This complex is a critical component of cellular respiration, responsible for transferring electrons from ubiquinol to cytochrome c. By binding to the ubiquinol oxidation site (Qo site) of Complex III, Atovaquone effectively blocks this electron transfer. The disruption of the mETC leads to the collapse of the mitochondrial membrane potential, inhibiting ATP synthesis and ultimately leading to cellular demise.[6][8] A critical consequence of this inhibition in parasites like Plasmodium falciparum is the disruption of pyrimidine biosynthesis, a pathway essential for DNA and RNA synthesis.[1]

cluster_Mitochondrion Mitochondrial Inner Membrane ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ e- Intermembrane Space Intermembrane Space ComplexI->Intermembrane Space H+ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ e- ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIII->Intermembrane Space H+ ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV e- ComplexIV->Intermembrane Space H+ ATPsynthase ATP Synthase (Complex V) Mitochondrial Matrix Mitochondrial Matrix ATPsynthase->Mitochondrial Matrix ATP Synthesis Intermembrane Space->ATPsynthase Atovaquone Atovaquone Atovaquone->ComplexIII Inhibits

Caption: Atovaquone inhibits Complex III of the mitochondrial electron transport chain.

Experimental Protocols

Determination of Octanol-Water Partition Coefficient (Log P) by Shake-Flask Method

The octanol-water partition coefficient (Log P) is a critical measure of a drug's lipophilicity, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method remains the gold standard for its direct measurement.[5][9]

Principle: This method involves dissolving the compound in a biphasic system of n-octanol and water (or a suitable buffer). After equilibration, the concentration of the compound in each phase is determined, and the partition coefficient is calculated as the logarithm of the ratio of the concentration in the octanol phase to that in the aqueous phase.

Step-by-Step Protocol:

  • Preparation of Solvents: Pre-saturate n-octanol with water and water (or buffer, e.g., pH 7.4 phosphate-buffered saline) with n-octanol by mixing them vigorously for 24 hours, followed by separation of the two phases.[10]

  • Sample Preparation: Prepare a stock solution of Atovaquone in a suitable solvent (e.g., DMSO).

  • Partitioning: In a screw-cap vial, combine a known volume of the pre-saturated n-octanol and pre-saturated aqueous phase. Add a small aliquot of the Atovaquone stock solution. The final concentration should be within the linear range of the analytical method.

  • Equilibration: Shake the vial at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours).[10]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and aqueous phases. Determine the concentration of Atovaquone in each phase using a validated analytical method, such as HPLC-UV.[10]

  • Calculation: Calculate Log P using the following equation: Log P = log₁₀ ([Atovaquone]ₒ꜀ₜₐₙₒₗ / [Atovaquone]ₐᵩᵤₑₒᵤₛ)

Determination of pKa by Potentiometric Titration for Poorly Soluble Compounds

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For ionizable drugs, pKa influences solubility, absorption, and receptor binding. For poorly water-soluble compounds like Atovaquone, pKa determination often requires the use of co-solvents.[11][12]

Principle: This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. For water-insoluble compounds, the titration is performed in various mixtures of an organic co-solvent (e.g., methanol) and water. The apparent pKa (psKa) is determined in each mixture, and the aqueous pKa is then estimated by extrapolating to 0% co-solvent using methods like the Yasuda-Shedlovsky extrapolation.[13][14]

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate a pH meter and electrode using standard aqueous buffers (e.g., pH 4, 7, and 10).[15]

  • Solvent Preparation: Prepare a series of methanol-water mixtures with varying compositions (e.g., 20%, 40%, 60% methanol by weight).

  • Sample Preparation: Dissolve a precisely weighed amount of Atovaquone in each co-solvent mixture to a known concentration (e.g., 1 mM).[15]

  • Titration: Place the sample solution in a thermostatted vessel and titrate with a standardized solution of 0.1 M NaOH (as Atovaquone has a weakly acidic hydroxy group). Record the pH after each incremental addition of the titrant.[15]

  • Data Analysis: Plot the pH versus the volume of titrant added. The psKa for each co-solvent mixture corresponds to the pH at the half-equivalence point.

  • Extrapolation: Use the Yasuda-Shedlovsky equation to extrapolate the psKa values to obtain the aqueous pKa: psKa + log[H₂O] = a/ε + b where [H₂O] is the molar concentration of water in the solvent mixture, ε is the dielectric constant of the mixture, and 'a' and 'b' are constants determined from the linear plot.[13]

Stability-Indicating HPLC Method and Forced Degradation Studies

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors. A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.[3]

Principle: Forced degradation studies involve subjecting the drug to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.[3][16] A stability-indicating HPLC method is then developed to separate the parent drug from all generated degradants, thus proving the method's specificity.

Step-by-Step Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve Atovaquone in a suitable solvent and add 0.1 N HCl. Heat at 60-80°C for a specified period (e.g., 24 hours). Neutralize the solution before analysis.[16]

  • Base Hydrolysis: Dissolve Atovaquone and add 0.1 N NaOH. Heat at 60-80°C for a specified period. Neutralize before analysis.[16]

  • Oxidative Degradation: Treat a solution of Atovaquone with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose solid Atovaquone to dry heat (e.g., 80°C) for 48 hours.

  • Photostability: Expose a solution of Atovaquone to light according to ICH Q1B guidelines.

Illustrative HPLC Method:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[3]

  • Mobile Phase: A mixture of an acidic buffer (e.g., phosphate buffer pH 3.15) and acetonitrile in a ratio of 20:80 (v/v)[3]

  • Flow Rate: 1.5 mL/min[3]

  • Detection: UV at 283 nm[3]

  • Injection Volume: 20 µL[3]

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

cluster_Workflow Stability-Indicating Method Development Workflow cluster_Stress Stress Conditions Start Start: Atovaquone Drug Substance Stress Forced Degradation (Stress Studies) Start->Stress HPLC_Dev HPLC Method Development Stress->HPLC_Dev Generate Degradants Validation Method Validation (ICH Guidelines) HPLC_Dev->Validation Optimize Separation End Validated Stability-Indicating Method Validation->End Acid Acid Hydrolysis Base Base Hydrolysis Oxidation Oxidation (H2O2) Thermal Thermal Photo Photolytic

Caption: Workflow for developing a stability-indicating HPLC method.

Conclusion

The physicochemical properties of Atovaquone, particularly its poor aqueous solubility, present significant challenges in formulation and drug delivery. A comprehensive understanding of its molecular characteristics, coupled with robust analytical methodologies, is paramount for the development of safe and effective drug products. The protocols and data presented in this guide offer a framework for the systematic evaluation of Atovaquone and can be adapted for the characterization of other challenging compounds in the drug development pipeline. The principles of determining key parameters such as Log P and pKa, along with the development of stability-indicating methods, are fundamental to ensuring the quality, safety, and efficacy of pharmaceutical agents.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Patel, J. R., & Patel, M. R. (2022). A Novel RP-HPLC Method Development and Validation of Anti-Malarial Drugs Atovaquone and Proguanil Hydrochloride in Bulk. International Journal Of Pharma Research and Health Sciences, 10(1), 3465-3474.
  • Lakshmana Rao, A., Prasanthi, T., & Thunnisa, F. (2018). Development and Validation for Simultaneous Estimation of Proguanil and Atovaquone by using RP-HPLC. International Journal of Analytical Techniques, 4(1), 1-10.
  • Srinivasa Rao, P., & Sankar, D. G. (2012). Development and Validation of Stability-Indicating RP-HPLC Method for Estimation of Atovaquone. International Journal of Pharmaceutical and Chemical Sciences, 1(4), 1431-1439.
  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Samajpaty, S. (2021). Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy. Biomedical and Pharmacology Journal, 14(4).
  • Gherghiceanu, E. A., & Sarbu, C. (2011). Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. Farmacia, 59(4), 515-524.
  • Naazneen, S., Sridevi, A., & Anusha, M. (2017). Development and validation of stability indicating RP-HPLC method for the estimation of Atovaquone and Proguanil Hydrochloride in bulk and their combined dosage form. World Journal of Pharmaceutical Research, 6(13), 338-349.
  • Takács-Novák, K., Avdeef, A., Box, K. J., Podányi, B., & Szász, G. (1997). Potentiometric pK(a) determination of water-insoluble compounds: validation study in methanol/water mixtures. Journal of pharmaceutical and biomedical analysis, 16(1), 9-20.
  • Kheylik, Y. (2024, August). LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • ResearchGate. (2025, August 7). Development and validation of stability-indicating RP-HPLC method for Estimation of Atovaquone. Retrieved from [Link]

  • Babic, S., Horvat, A. J. M., Pavlovic, D. M., & Kaštelan-Macan, M. (2007). Development of Methods for the Determination of pKa Values. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Sotgia, F., & Lisanti, M. P. (2016). Repurposing atovaquone: Targeting mitochondrial complex III and OXPHOS to eradicate cancer stem cells. Oncotarget, 7(23), 34044–34054.
  • ResearchGate. (n.d.). Inhibition of complex III of the mitochondrial electron transport chain.... Retrieved from [Link]

  • PubChem. (n.d.). Atovaquone. Retrieved from [Link]

  • Zheng, L., et al. (2022). Atovaquone: An Inhibitor of Oxidative Phosphorylation as Studied in Gynecologic Cancers. Cancers, 14(9), 2297.
  • Gębka, K., & Starek, M. (2024).
  • Patsnap Synapse. (2024, June 21). What are Electron transport complex III inhibitors and how do they work?. Retrieved from [Link]

  • Johns Hopkins ABX Guide. (2023, March 5). Atovaquone + Proguanil. Retrieved from [Link]

  • Challa, B. R., et al. (2013). Method development and validation of atovaquone in rat plasma by UPLC-UV detection and its application to a pharmacokinetic study. Der Pharmacia Lettre, 5(1), 205-214.
  • Pharmaffiliates. (n.d.). Atovaquone-Impurities. Retrieved from [Link]

  • Vaidya, S., et al. (2021). The Protozoan Inhibitor Atovaquone Affects Mitochondrial Respiration and Shows In Vitro Efficacy Against Glucocorticoid-Resistant Cells in Childhood B-Cell Acute Lymphoblastic Leukaemia. Frontiers in Oncology, 11, 643223.
  • Nixon, G. L., et al. (2013). Antimalarial pharmacology and therapeutics of atovaquone. Journal of Antimicrobial Chemotherapy, 68(5), 977-985.
  • U.S. Food and Drug Administration. (n.d.). MALARONE (atovaquone and proguanil hydrochloride) Tablets. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, October). Draft Guidance on Atovaquone. Retrieved from [Link]

  • Patel, J. J., & Mistry, R. B. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Journal of Pharmaceutical Sciences and Research, 2(8), 474-480.
  • Singh, R., & Kumar, A. (2023). A progressive review on the synthesis of Atovaquone (an anti-malarial drug), empowered by the critical examination of prior. Journal of the Indian Chemical Society, 100(12), 101234.

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Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Amino-1-(difluoromethyl)indazole from its Nitro Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical synthesis of 6-amino-1-(difluoromethyl)indazole, a key building block in contemporary drug discovery and development. The document outlines the strategic reduction of the corresponding 6-nitro precursor, 6-nitro-1-(difluoromethyl)indazole. The protocols herein are designed for researchers, medicinal chemists, and process development scientists, offering in-depth procedural details, mechanistic insights, and critical safety considerations. The primary focus is on a robust and scalable reduction method utilizing sodium dithionite, a reagent known for its efficacy in converting aromatic nitro compounds to their corresponding amines.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The introduction of a difluoromethyl (-CHF₂) group at the N1 position of the indazole scaffold can significantly modulate the physicochemical and metabolic properties of the molecule, often leading to enhanced potency and improved pharmacokinetic profiles.[4][5][6] The 6-amino-1-(difluoromethyl)indazole moiety, in particular, serves as a versatile intermediate for the synthesis of a wide array of bioactive molecules, including kinase inhibitors for oncology applications.[7]

The conversion of a nitro group to an amine is a fundamental transformation in organic synthesis.[8] This application note details a reliable and efficient protocol for the reduction of 6-nitro-1-(difluoromethyl)indazole to 6-amino-1-(difluoromethyl)indazole.

Reaction Scheme

Figure 1: General reaction scheme for the reduction of 6-nitro-1-(difluoromethyl)indazole.

Experimental Protocol: Reduction of 6-Nitro-1-(difluoromethyl)indazole

This protocol details the reduction of 6-nitro-1-(difluoromethyl)indazole to 6-amino-1-(difluoromethyl)indazole using sodium dithionite.

Materials and Equipment
Reagent/EquipmentGrade/Specification
6-Nitro-1-(difluoromethyl)indazole>98% purity
Sodium Dithionite (Na₂S₂O₄)≥85% purity
Ethanol (EtOH)Anhydrous
Deionized Water
Ethyl Acetate (EtOAc)ACS Grade
Brine (Saturated NaCl solution)
Sodium Sulfate (Na₂SO₄)Anhydrous
Round-bottom flaskAppropriate size
Magnetic stirrer and stir bar
Reflux condenser
Heating mantle
Separatory funnel
Rotary evaporator
Thin-Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Standard laboratory glassware
Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 6-nitro-1-(difluoromethyl)indazole (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Reagent Addition: While stirring vigorously at room temperature, add sodium dithionite (3.0-5.0 eq) portion-wise to the suspension. An exothermic reaction may be observed.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 6-amino-1-(difluoromethyl)indazole can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure product.

Mechanism & Scientific Rationale

The reduction of a nitro group to an amine is a well-established transformation in organic chemistry.[8] Several methods are available, including catalytic hydrogenation and the use of metal reductants in acidic media.[7][9][10][11]

  • Catalytic Hydrogenation: This method, often employing catalysts like palladium on carbon (Pd/C), is highly efficient but can be non-selective if other reducible functional groups are present.[9][10][11]

  • Metal-Acid Systems: Reagents such as tin(II) chloride (SnCl₂) or iron (Fe) in acidic conditions are also effective.[7][10]

The choice of sodium dithionite for this protocol is based on its mild reaction conditions and high chemoselectivity for the reduction of aromatic nitro groups. The mechanism of reduction by dithionite is complex and believed to involve a series of single-electron transfers from the dithionite ion to the nitro group, leading to the formation of nitroso and hydroxylamine intermediates, which are subsequently reduced to the amine.

Safety & Handling

General Precautions:

  • This procedure should be carried out in a well-ventilated fume hood.[12][13]

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[12][13][14][15]

Reagent-Specific Hazards:

  • Sodium Dithionite (Na₂S₂O₄):

    • Is a strong reducing agent and can self-heat, potentially catching fire upon contact with air or moisture.[12][14][15]

    • Store in a cool, dry, well-ventilated area, away from combustible materials, acids, and oxidizing agents.[13][15]

    • Contact with acids liberates toxic gas.[14]

    • In case of skin or eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[12][14][16]

    • In case of fire, do not use water. Use dry chemical, carbon dioxide, or sand.[13][15]

Data Summary

ParameterValue
Starting Material6-Nitro-1-(difluoromethyl)indazole
Product6-Amino-1-(difluoromethyl)indazole
Reducing AgentSodium Dithionite (Na₂S₂O₄)
Solvent SystemEthanol/Water (1:1)
Reaction TemperatureReflux (80-90 °C)
Reaction Time2-4 hours
Typical Yield75-90%

Visualization of the Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Suspend 6-nitro-1-(difluoromethyl)indazole in EtOH/Water add_reagent Add Sodium Dithionite start->add_reagent reflux Reflux for 2-4 hours add_reagent->reflux tlc Monitor by TLC reflux->tlc cool Cool to RT tlc->cool Reaction Complete evaporate Remove EtOH cool->evaporate extract Extract with EtOAc evaporate->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography end_node Pure 6-amino-1-(difluoromethyl)indazole chromatography->end_node

Figure 2: Step-by-step workflow for the synthesis of 6-amino-1-(difluoromethyl)indazole.

References

  • Penta Chemicals. (2024, July 25). Sodium dithionite Safety Data Sheet. Retrieved from [Link]

  • Abdellah, M., El Abed, D., & Boyer, G. (2014). Reduction of nitroindazoles: preparation of new amino and chloroamino derivatives.
  • Durham Tech. (n.d.). SAFETY DATA SHEET: Sodium dithionite. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 1717 - SODIUM DITHIONITE. Retrieved from [Link]

  • JoVE. (2023, April 30). Preparation of Amines: Reduction of Oximes and Nitro Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction network of the hydrogenation of nitroaromatics to amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. (2018). Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. Retrieved from [Link]

  • Petko, K. I., & Filatov, A. A. (2022). N-Difluoromethylindazoles. Journal of Organic and Pharmaceutical Chemistry, 20(3), 3-11.
  • Journal of Organic and Pharmaceutical Chemistry. (2022). N-Difluoromethylindazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of Nitroindazoles: Preparation of New Amino and Chloroamino Derivatives. Retrieved from [Link]

  • ResearchGate. (2016, June 24). How do you do reduction of aromatic nitro or nitroimidazole? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5-nitroindazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Difluoromethylindazoles. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
  • PubMed. (2019). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2 H-Benzo[ g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Indazole Derivatives: Promising Anti-tumor Agents. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the 1-(Difluoromethyl)-6-Nitro-Indazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 1-(difluoromethyl)-6-nitro-indazole core represents a key pharmacophore in modern drug discovery, combining the privileged indazole structure with the unique electronic properties of a difluoromethyl group and a versatile nitro functional handle. This guide provides a comprehensive overview of synthetic strategies to functionalize this scaffold. We delve into the rationale behind various methodologies, from foundational nitro group transformations to advanced C-H activation and cross-coupling reactions. Detailed, field-tested protocols are provided to empower researchers in medicinal chemistry and drug development to leverage this valuable building block for the synthesis of novel molecular entities.

Introduction: The Strategic Value of the Scaffold

Indazole-containing derivatives are cornerstones of medicinal chemistry, appearing in numerous compounds with a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2] The indazole nucleus is often considered a bioisostere of indole, offering unique hydrogen bonding capabilities and metabolic stability.

The subject of this guide, the 1-(difluoromethyl)-6-nitro-indazole core, is embellished with two critical functionalities:

  • The 1-Difluoromethyl (CHF₂) Group: This group is a valuable lipophilic hydrogen bond donor and can serve as a bioisosteric replacement for hydroxyl or thiol groups. Its introduction often enhances metabolic stability and modulates pKa, improving the pharmacokinetic profile of drug candidates.

  • The 6-Nitro (NO₂) Group: Positioned on the benzene ring, the nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the indazole system. More importantly, it serves as a versatile synthetic handle, primarily through its reduction to an amino group, which opens a vast landscape of subsequent chemical transformations.[3] Recent advances have also demonstrated its potential as a leaving group in denitrative cross-coupling reactions.[4]

This document outlines key strategies for the chemical elaboration of this scaffold, providing both the theoretical basis and practical protocols for its successful functionalization.

Foundational Strategy: Functionalization via Nitro Group Reduction

The most direct and widely utilized handle on the 1-(difluoromethyl)-6-nitro-indazole core is the nitro group. Its reduction to the corresponding 6-aminoindazole is a pivotal transformation, yielding a nucleophilic primary amine that is a gateway to a diverse array of analogues.

Mechanism and Rationale for Reagent Selection

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis.[5] The choice of reducing agent is critical and depends on the presence of other functional groups and desired selectivity.

  • Catalytic Hydrogenation: This is often the cleanest and most atom-economical method.[6] Catalysts like Palladium on Carbon (Pd/C) or Raney Nickel are highly effective.[3][6] Pd/C is generally preferred but can sometimes cause dehalogenation if aryl halides are present. In such cases, Raney Nickel can be a suitable alternative.[6] The reaction is typically performed under a hydrogen atmosphere.

  • Metal/Acid Reductions: Reagents such as Tin(II) chloride (SnCl₂), Iron (Fe), or Zinc (Zn) in acidic media (e.g., HCl or acetic acid) are robust and reliable methods.[6][7] SnCl₂ is particularly mild and often used for substrates with reducible functional groups that are sensitive to catalytic hydrogenation.[6]

  • Transfer Hydrogenation: For setups where handling gaseous hydrogen is challenging, transfer hydrogenation using a hydrogen donor like hydrazine hydrate or ammonium formate with a catalyst (e.g., Pd/C) is an excellent alternative.[8][9]

Workflow for Nitro Group Reduction

The overall workflow for converting the nitroindazole into a functionalized amine derivative is a robust two-step process.

G cluster_0 Synthesis Workflow A 1-(Difluoromethyl)-6-nitro-indazole B Reduction (e.g., H₂, Pd/C) A->B C 1-(Difluoromethyl)-6-amino-indazole B->C D Derivatization (Amidation, Sulfonylation, etc.) C->D E Functionalized Indazole Derivatives D->E

Caption: General workflow for amine-based functionalization.

Protocol: Catalytic Hydrogenation of 1-(Difluoromethyl)-6-nitro-indazole

This protocol describes the reduction of the nitro group to an amine using palladium on carbon as a catalyst under a hydrogen atmosphere, a method noted for its high yield and clean conversion.[3]

Materials:

  • 1-(Difluoromethyl)-6-nitro-indazole

  • 10% Palladium on Carbon (Pd/C, 50% wet)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Round-bottom flask

  • Stir bar

  • Celite®

Procedure:

  • Preparation: To a round-bottom flask, add 1-(difluoromethyl)-6-nitro-indazole (1.0 eq.).

  • Solvent Addition: Add methanol or ethanol to dissolve the starting material (approx. 0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq. by weight) to the solution. Safety Note: Pd/C can be pyrophoric when dry. Handle with care.

  • Inerting: Seal the flask and purge with an inert gas (Nitrogen or Argon), then evacuate the atmosphere under vacuum.

  • Hydrogenation: Introduce hydrogen gas via a balloon or connect to a hydrogenation apparatus.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent (MeOH or EtOH).

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude 1-(difluoromethyl)-6-amino-indazole.

  • Purification: The product can be purified by silica gel chromatography or recrystallization if necessary.

Advanced Strategy: C-C/C-N Bond Formation via Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, enabling the introduction of diverse aryl, heteroaryl, and amino substituents.[10] For the 1-(difluoromethyl)-6-nitro-indazole core, this can be approached in two primary ways.

Approach 1: Functionalization of a Halogenated Intermediate

A reliable strategy involves first introducing a halogen (e.g., Bromine or Iodine) onto the indazole core, which then serves as the handle for well-established cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination.[10] While direct halogenation of the 1-(difluoromethyl)-6-nitro-indazole core may require specific optimization, the use of halogenated indazole precursors is a common route.[3]

Suzuki-Miyaura Coupling: This reaction is ideal for forming C-C bonds by coupling a halo-indazole with a boronic acid or ester.[11][12] Buchwald-Hartwig Amination: This method facilitates the formation of C-N bonds by coupling the halo-indazole with an amine.[10]

Catalytic Cycle: Suzuki-Miyaura Cross-Coupling

The mechanism involves a sequence of oxidative addition, transmetalation, and reductive elimination, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Oxidative\nAddition->Ar-Pd(II)-X(L₂) Transmetalation Transmetalation Ar-Pd(II)-X(L₂)->Transmetalation Ar-Pd(II)-R(L₂) Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R(L₂) X-B(OR)₂ X-B(OR)₂ Transmetalation->X-B(OR)₂ Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L₂)->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Ar-R Ar-R Reductive\nElimination->Ar-R Ar-X Ar-X Ar-X->Oxidative\nAddition R-B(OR)₂ R-B(OR)₂ R-B(OR)₂->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle for Suzuki-Miyaura cross-coupling.

Protocol: Suzuki-Miyaura Coupling of a Bromo-Indazole Intermediate

This generalized protocol is adapted from procedures for similar 3-bromo-indazole substrates and can be applied to halogenated derivatives of the target scaffold.[10][12]

Materials:

  • Bromo-1-(difluoromethyl)-6-nitro-indazole (1.0 eq.)

  • Aryl or Heteroaryl Boronic Acid (1.2-1.5 eq.)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.)

  • Solvent System (e.g., 1,4-Dioxane/Water or DME/Water)

  • Schlenk tube or microwave vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube, add the bromo-indazole (1.0 eq.), boronic acid (1.2 eq.), palladium catalyst (0.03 eq.), and base (2.0 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).

  • Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring. The reaction can also be performed in a microwave reactor for accelerated times.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Approach 2: Denitrative Cross-Coupling

A more advanced and atom-economical approach involves using the nitro group itself as a leaving group. This "denitrative coupling" avoids a separate halogenation step. Recent breakthroughs have shown that palladium catalysts, particularly with specialized phosphine ligands like BrettPhos, can facilitate the oxidative addition of a palladium(0) complex into the Ar-NO₂ bond, enabling subsequent cross-coupling.[4] This method allows for the direct conversion of 1-(difluoromethyl)-6-nitro-indazole into C-C, C-N, and C-O coupled products.[4] While requiring more specialized catalysts and conditions, this strategy represents a cutting-edge approach to functionalization.

Data Summary: Reaction Conditions

The following table summarizes typical conditions for the key transformations discussed. Researchers should note that optimization is often required for specific substrates.

Reaction TypeKey Reagents & CatalystSolventTemperatureTypical YieldReference(s)
Nitro Reduction H₂ (1 atm), 10% Pd/CMethanolRoom Temp.>90%[3]
Nitro Reduction SnCl₂·2H₂OEthanol70 °C80-95%[6][7]
Nitro Reduction Fe, NH₄ClEthanol/WaterReflux85-95%[5]
Suzuki-Miyaura Arylboronic Acid, Pd(dppf)Cl₂, K₂CO₃Dioxane/Water80-110 °C60-95%[10][12]
Buchwald-Hartwig Amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃Toluene100 °C65-90%[10]
Denitrative Suzuki Arylboronic Acid, Pd(OAc)₂, BrettPhos, K₃PO₄Toluene/Water130 °C50-85%[4]

Conclusion

The 1-(difluoromethyl)-6-nitro-indazole scaffold is a highly valuable platform for the development of novel chemical entities. Its functionalization can be systematically approached through several high-yield and robust strategies. The reduction of the 6-nitro group provides a reliable entry point for introducing a wide range of functionalities via the resulting amine. For more complex modifications, palladium-catalyzed cross-coupling reactions, either on a pre-halogenated intermediate or directly on the nitro-compound, offer powerful methods for C-C and C-N bond formation. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the chemical space around this promising core structure.

References

  • Journal of Organic and Pharmaceutical Chemistry. (2022). N-Difluoromethylindazoles. [Link][3][13]

  • Wikipedia. Reduction of nitro compounds. [Link][5]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link][6]

  • Journal of Organic and Pharmaceutical Chemistry. (2022). N-Difluoromethylindazoles. [Link][3]

  • MDPI. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link][1]

  • ResearchGate. (2020). Direct Catalytic Functionalization of Indazole Derivatives. [Link][14]

  • PubMed. (2021). Cross-Coupling Reactions of Nitroarenes. [Link][4]

  • Institute of Chemistry of Clermont-Ferrand. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. [Link]

  • MDPI. (2021). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives. [Link]

  • ResearchGate. (2020). Synthesis and transformations of perfluoroalkyl-containing 6,7-dihydro-1H-indazol-4(5H)-ones oximes. [Link]

  • MDPI. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. [Link]

  • ResearchGate. (2016). How do you do reduction of aromatic nitro or nitroimidazole?. [Link][8]

  • ResearchGate. (2021). Functionalizable 1H‐Indazoles by Palladium Catalyzed Aza‐Nenitzescu Reaction. [Link]

  • SpringerLink. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link][15]

  • SciSpace. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions. [Link][7]

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. [Link][11]

  • ACS GCI Pharmaceutical Roundtable. Nitro Reduction Reagent Guide. [Link][9]

  • Taylor & Francis Online. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates. [Link][16]

  • Taylor & Francis Online. (2020). Indazole – Knowledge and References. [Link][2]

  • Royal Society of Chemistry. (2021). Recent advances in C–H functionalization of 2H-indazoles. [Link]

  • ResearchGate. (2017). Researches in the series of 6-nitroindazole, synthesis and biological activities. [Link]

  • MDPI. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. [Link]

  • Royal Society of Chemistry. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link][12]

Sources

Application Note & Protocol: A Scalable and Robust Synthesis of 1-(Difluoromethyl)-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 1-(difluoromethyl)-6-nitro-1H-indazole, a valuable building block in medicinal chemistry. The presented strategy is a two-step process commencing with the synthesis of the 6-nitro-1H-indazole precursor, followed by a regioselective N-difluoromethylation. The protocols have been designed with a focus on scalability, safety, and process control, addressing the specific hazards associated with nitroaromatic compounds and energetic reactions. We will delve into the causality behind procedural choices, from reagent selection to reaction conditions, to ensure a robust and reproducible outcome. This guide is intended to provide chemists with a practical and safe framework for producing multi-gram to kilogram quantities of the target compound.

Strategic Overview: Retrosynthetic Analysis & Pathway Selection

The synthesis of 1-(difluoromethyl)-6-nitro-1H-indazole is most logically approached via a two-stage process. The primary disconnection is at the N1-CHF₂ bond, separating the synthesis into the formation of the indazole core and the subsequent difluoromethylation.

Chosen Synthetic Pathway:

  • Stage 1: Synthesis of 6-Nitro-1H-Indazole. This involves the diazotization and intramolecular cyclization of 2-methyl-5-nitroaniline. This classical approach is well-documented and utilizes readily available, cost-effective starting materials, making it suitable for large-scale production.[1]

  • Stage 2: N-Difluoromethylation. The introduction of the difluoromethyl group at the N1 position of the indazole ring. For scale-up, we have selected a method utilizing a stable difluoromethylating reagent under controlled conditions, which avoids the handling of high-pressure gases and minimizes the formation of the undesired N2-isomer.[2][3]

This strategy prioritizes process safety by isolating the potentially hazardous diazotization step and employing a modern, scalable difluoromethylation protocol.

G Target 1-(Difluoromethyl)-6-nitro-1H-indazole Precursor 6-Nitro-1H-indazole Target->Precursor N-Difluoromethylation StartingMaterial 2-Methyl-5-nitroaniline Precursor->StartingMaterial Diazotization & Cyclization G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: N-Difluoromethylation A1 Charge Reactor: 2-Methyl-5-nitroaniline Acetic Acid A2 Cool to 10-15°C A1->A2 A3 Slow Addition of NaNO₂ (aq) < 20°C A2->A3 A4 IPC Check (TLC/HPLC) Confirm SM consumption A3->A4 A5 Precipitate in Water A4->A5 A6 Filter & Wash A5->A6 A7 Dry to yield 6-Nitro-1H-Indazole A6->A7 B1 Inert Reactor (N₂) Charge NaH & DMF A7->B1 Proceed with characterized intermediate B2 Add Precursor Solution < 25°C B1->B2 B3 Add Carbene Precursor B2->B3 B4 Heat to 80-85°C B3->B4 B5 IPC Check (HPLC) Monitor Isomer Formation B4->B5 B6 Cool & Quench Carefully B5->B6 B7 Extract & Concentrate B6->B7 B8 Purify by Chromatography B7->B8 B9 Dry to yield Final Product B8->B9

Sources

Application Note: Strategic Solvent Selection for Reactions of 1-(Difluoromethyl)-6-nitro-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 1-(difluoromethyl)-6-nitro-indazole is a pivotal heterocyclic building block in contemporary drug discovery and materials science, valued for the unique physicochemical properties imparted by its trifunctional framework. The presence of an indazole core, a potent electron-withdrawing nitro group, and a lipophilic, hydrogen-bond-donating difluoromethyl group presents a complex challenge for reaction optimization. The choice of solvent is not merely a matter of solubility but a critical parameter that dictates reaction pathway, kinetics, yield, and impurity profile. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for strategic solvent selection. We delve into the mechanistic rationale behind solvent choices for key transformations, present validated protocols for solvent screening and preparative-scale reactions, and offer troubleshooting insights grounded in field-proven experience.

Introduction

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of a 6-nitro group significantly modulates the electronic properties of the benzoid ring, activating it for nucleophilic aromatic substitution (SNAr) and providing a versatile handle for further functionalization, most commonly through reduction to an aniline derivative.[2][3] Concurrently, the N-difluoromethyl (-CHF2) group offers a unique combination of properties; it can serve as a bioisostere for hydroxyl or thiol groups and act as a lipophilic hydrogen bond donor, enhancing target engagement and pharmacokinetic profiles.[4]

The successful application of 1-(difluoromethyl)-6-nitro-indazole in multi-step syntheses is fundamentally dependent on understanding how solvents interact with its distinct functional moieties. A solvent that is ideal for reducing the nitro group may be entirely unsuitable for a subsequent SNAr reaction. This document moves beyond generic solvent lists to explain the causality behind experimental choices, empowering chemists to make informed, rational decisions that accelerate research and development.[5]

Physicochemical Profile of 1-(Difluoromethyl)-6-nitro-indazole

To select an appropriate solvent, one must first understand the substrate. The key characteristics of 1-(difluoromethyl)-6-nitro-indazole are dictated by its three main components:

  • Indazole Ring: A bicyclic aromatic system with a pKa influenced by its substituents. It is generally a weak base.

  • 6-Nitro Group: A powerful electron-withdrawing group that lowers the electron density of the entire ring system, increasing its polarity and susceptibility to nucleophilic attack.

  • 1-Difluoromethyl Group: An electron-withdrawing and lipophilic group that can participate in hydrogen bonding.[4]

These features result in a molecule that is typically a solid at room temperature with moderate to good solubility in polar organic solvents and poor solubility in water and nonpolar aliphatic hydrocarbons.

PropertyEstimated ValueRationale / Source
Molecular Formula C₈H₅F₂N₃O₂-
Molecular Weight 213.14 g/mol Calculated.[6]
Appearance Likely a yellow or off-white solidNitroaromatic compounds are often colored.[7]
LogP (Octanol/Water) 1.5 - 2.5Estimated based on related structures like 6-nitroindazole (0.99) and the lipophilic contribution of the -CHF2 group.[8][9]
Water Solubility LowThe logP and aromatic nature suggest poor aqueous solubility.[8]
Reactivity Centers 1. Nitro group (reduction, SNAr director) 2. Benzene ring C-atoms (SNAr) 3. Indazole N2 (alkylation, acylation)Inferred from the chemical nature of the functional groups.

Core Principles of Solvent Selection for Key Transformations

The optimal solvent is dictated by the reaction mechanism. We will explore the most common transformations performed on this substrate and the underlying principles for solvent choice.

Reduction of the 6-Nitro Group

The conversion of the 6-nitro group to a 6-amino group is a cornerstone transformation. The two primary methods are catalytic hydrogenation and chemical reduction.

  • Mechanistic Considerations: In catalytic hydrogenation, the reaction occurs on the surface of a heterogeneous catalyst (e.g., Pd/C). The solvent must dissolve the substrate and not poison the catalyst. For chemical reductions (e.g., with SnCl₂, Fe/HCl), the solvent must be stable to the reagents and facilitate mass transfer.

  • Solvent Rationale & Recommendations:

    • Polar Protic Solvents (Methanol, Ethanol): Excellent choice for catalytic hydrogenation. They readily dissolve the substrate and the hydrogen gas, and the resulting aniline product is often soluble.

    • Ethers (THF, 2-MeTHF): Good general-purpose solvents, particularly when a less reactive solvent is needed. They offer good solubility for the substrate.

    • Esters (Ethyl Acetate): Widely used in catalytic hydrogenation. It has good solvating power and is relatively non-polar, which can simplify work-up.

    • Avoidance: Halogenated solvents (e.g., DCM) should be avoided in catalytic hydrogenations as they can be reduced and poison the catalyst.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group strongly activates the aromatic ring for the displacement of a suitable leaving group (e.g., a halogen at position 5 or 7) by a nucleophile.

  • Mechanistic Considerations: SNAr reactions proceed through a charged, resonance-stabilized intermediate known as a Meisenheimer complex. The rate-determining step is often the initial attack by the nucleophile.[10]

  • Solvent Rationale & Recommendations:

    • Polar Aprotic Solvents (DMF, DMSO, NMP, Acetonitrile): These are the solvents of choice for SNAr. They possess large dipole moments that effectively solvate the counter-ion (e.g., K⁺, Na⁺) of the nucleophile, leaving the nucleophilic anion "naked" and highly reactive. This dramatically accelerates the rate of reaction.[11]

    • Protic Solvents (Water, Alcohols): These are highly detrimental to SNAr reactions. They form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that sterically hinders and electronically deactivates it, drastically reducing its nucleophilicity and slowing or preventing the reaction.[11]

Experimental Protocols

The following protocols provide a validated starting point for experimentation. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[12]

Protocol: Parallel Solvent Screening for an SNAr Reaction

This protocol is designed to efficiently identify the optimal solvent for the reaction of 1-(difluoromethyl)-5-fluoro-6-nitro-indazole with a model nucleophile, such as morpholine.

1. Preparation:

  • Arrange five 4 mL vials equipped with magnetic stir bars.

  • Label the vials: DMF, DMSO, NMP, Acetonitrile, THF (as a negative control).

  • Prepare a stock solution of 1-(difluoromethyl)-5-fluoro-6-nitro-indazole (e.g., 229 mg, 1.0 mmol) and an internal standard (e.g., hexadecane) in 5 mL of a suitable solvent like ethyl acetate.

  • Prepare a stock solution of morpholine (105 µL, 1.2 mmol) and a base like K₂CO₃ (276 mg, 2.0 mmol).

2. Reaction Setup:

  • To each labeled vial, add the appropriate solvent (1 mL).

  • Add the base and morpholine to each vial.

  • Initiate the reaction by adding 0.5 mL of the substrate stock solution to each vial.

  • Seal the vials and place them in a heating block set to 80 °C.

3. Monitoring and Analysis:

  • After 2, 6, and 24 hours, take a 50 µL aliquot from each reaction mixture.

  • Quench the aliquot with 0.5 mL of water and extract with 0.5 mL of ethyl acetate.

  • Analyze the organic layer by UPLC-MS or GC-MS to determine the conversion percentage relative to the internal standard.

4. Interpretation:

  • Compare the conversion rates across the different solvents to identify the most effective one for the preparative scale reaction.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Label Vials (DMF, DMSO, etc.) D Dispense Solvents & Reagents to Vials A->D B Prepare Substrate Stock Solution E Add Substrate (t=0) B->E C Prepare Reagent Stock Solution C->D D->E F Heat Reactions (e.g., 80 °C) E->F G Aliquot Sampling (t=2, 6, 24h) F->G H Quench & Extract G->H I UPLC-MS / GC-MS Analysis H->I J Compare Conversion & Select Best Solvent I->J

Protocol: Preparative Scale Reduction of the 6-Nitro Group

This protocol describes the reduction of 1-(difluoromethyl)-6-nitro-indazole to 6-amino-1-(difluoromethyl)-indazole using catalytic hydrogenation.

1. Safety First:

  • Hazard: Nitroaromatic compounds can be energetic. Catalytic hydrogenation involves flammable hydrogen gas and a potentially pyrophoric catalyst (Pd/C). Perform this reaction behind a blast shield in a designated area.[13]

  • PPE: Wear safety glasses, a flame-retardant lab coat, and appropriate gloves.

2. Reaction Setup:

  • To a 250 mL hydrogenation flask, add 1-(difluoromethyl)-6-nitro-indazole (2.13 g, 10.0 mmol).

  • Add methanol (100 mL) to the flask.

  • Carefully, under a gentle stream of nitrogen, add 10% Palladium on carbon (Pd/C, 50% wet, ~213 mg, 0.1 mmol Pd).

  • Seal the flask and connect it to a hydrogenation apparatus.

3. Execution:

  • Purge the flask by evacuating to ~100 torr and backfilling with nitrogen gas. Repeat this three times.

  • Evacuate the flask and backfill with hydrogen gas to atmospheric pressure.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., from a balloon) at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 2-4 hours).

4. Work-up and Isolation:

  • Once complete, carefully purge the reaction vessel with nitrogen gas to remove all hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry, as it can be pyrophoric. Wash the filter cake with methanol (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • The crude 6-amino-1-(difluoromethyl)-indazole can be purified by column chromatography or recrystallization as needed.

Data Summary: Solvent Selection Guide

The table below provides a quick reference guide for solvent selection based on reaction type.

SolventTypeDielectric Constant (ε)Boiling Point (°C)Nitro ReductionSNArN-Alkylation
Methanol Polar Protic33.065Excellent PoorFair
Ethanol Polar Protic24.578Excellent PoorFair
Ethyl Acetate Polar Aprotic6.077Good PoorFair
THF Polar Aprotic7.666Good FairGood
Acetonitrile Polar Aprotic37.582FairGood Good
DMF Polar Aprotic36.7153FairExcellent Excellent
DMSO Polar Aprotic46.7189FairExcellent Excellent
Toluene Nonpolar2.4111PoorPoorPoor

Suitability: Excellent , Good , Fair, Poor.

Troubleshooting and Safety

  • Issue: Poor Substrate Solubility. If the substrate does not dissolve sufficiently at room temperature, gentle heating may be required. For catalytic hydrogenations, consider switching to a solvent with better solvating power like THF or using a co-solvent system.

  • Issue: Side Reactions in SNAr. The indazole N-2 position can sometimes compete as a nucleophile. Using a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) and a highly polar aprotic solvent like DMSO can favor the desired SNAr pathway.

  • Safety Considerations: Always consult the Safety Data Sheet (SDS) for 1-(difluoromethyl)-6-nitro-indazole and all solvents and reagents used.[13][14][15] Nitroaromatic compounds should be handled with care, and their potential for thermal instability should be respected.[16] Solvents like DMF are reproductive toxins and should be handled with appropriate engineering controls.

Conclusion

The rational selection of a solvent is a critical, often decisive, factor in the successful execution of chemical reactions involving the versatile building block 1-(difluoromethyl)-6-nitro-indazole. By understanding the interplay between the substrate's physicochemical properties and the mechanistic demands of the desired transformation, chemists can significantly improve reaction outcomes. Polar aprotic solvents are paramount for nucleophilic substitution reactions, while polar protic solvents are generally preferred for catalytic reductions of the nitro group. The protocols and principles outlined in this guide serve as a robust foundation for developing efficient, scalable, and reproducible synthetic routes.

References

  • Benchchem. Technical Support Center: Solvent Effects on Difluoromethanol and Difluoromethylation Reactions.
  • Fiveable. Solvent Effects Definition - Organic Chemistry Key Term.
  • University of Calgary. Ch 8 : Solvent Effects.
  • Angene Chemical. Safety Data Sheet. (2021-05-01).
  • ScienceOpen. Direct Nucleophilic Difluoromethylation of Aromatic Isoxazoles Activated by Electron-Withdrawing Groups Using (Difluoromethyl)trimethylsilane.
  • Greenbook.net. Safety Data Sheet. (2015-06-12).
  • 6 - SAFETY DATA SHEET.
  • ResearchGate. (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025-10-31).
  • CymitQuimica. Safety Data Sheet. (2024-12-19).
  • EPA. 4,6-Difluoro-1-methyl-1H-indazole Properties.
  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
  • INDOFINE Chemical Company, Inc. Safety Data Sheet.
  • Journal of Organic and Pharmaceutical Chemistry. N-Difluoromethylindazoles. (2022-12-16).
  • AMERICAN ELEMENTS®. 1-(difluoromethyl)-3-nitro-1H-indazole | CAS 1803599-67-8.
  • Taylor & Francis. Indazole – Knowledge and References.
  • PubChem - NIH. 6-Nitroindazole | C7H5N3O2 | CID 24239.
  • Cheméo. Chemical Properties of 1H-Indazole, 6-nitro- (CAS 7597-18-4).
  • NIST. 1H-Indazole, 6-nitro-.
  • ResearchGate. Researches in the series of 6-nitroindazole, synthesis and biological activities. (2017-06-19).
  • Organic Chemistry Portal. Indazole synthesis.
  • PMC. Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • ChemicalBook. 6-FLUORO-5-NITRO-1H-INDAZOLE | 633327-51-2. (2025-07-24).
  • Fluorochem. 6-(DIFLUOROMETHYL)-1H-INDAZOLE (CAS 1204298-78-1).

Sources

Unlocking Chemical Transformations: Application Notes on Catalytic Hydrogenation for CAS 1215206-65-7

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation of CAS 1215206-65-7, delving into methodologies, mechanistic insights, and practical protocols. This document provides full editorial control to present an in-depth technical guide, grounded in scientific integrity and supported by authoritative references.

Introduction

Catalytic hydrogenation is a cornerstone of modern organic synthesis, enabling the selective reduction of a wide array of functional groups. This application note focuses on the catalytic hydrogenation of the molecule represented by CAS number 1215206-65-7. Due to the absence of a publicly available chemical structure for this specific CAS number, this guide will present a comprehensive overview of catalytic hydrogenation methodologies applicable to a range of reducible functional groups commonly encountered in complex organic molecules. The principles and protocols outlined herein are designed to be adapted once the specific structure of CAS 1215206-65-7 is known.

Core Principles of Catalytic Hydrogenation

Catalytic hydrogenation involves the addition of hydrogen (H₂) across double or triple bonds, or to functional groups, in the presence of a catalyst. The reaction is typically carried out in a solution with the substrate and dissolved hydrogen gas, often under pressure, or by using a hydrogen donor in transfer hydrogenation. The choice of catalyst, solvent, temperature, and pressure are critical parameters that dictate the reaction's efficiency, selectivity, and outcome.

Catalyst Selection: The Heart of the Transformation

The catalyst is paramount in a hydrogenation reaction, as it provides a surface for the adsorption of both the hydrogen and the substrate, facilitating their interaction.[1] Catalysts can be broadly categorized into two main types: heterogeneous and homogeneous.

  • Heterogeneous Catalysts: These are in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction mixture.[1] They are widely used in industrial processes due to their ease of separation from the reaction mixture and potential for recycling.[2][3] Common examples include metals like palladium, platinum, nickel, and rhodium supported on materials such as carbon (e.g., Pd/C), alumina, or calcium carbonate.[1]

  • Homogeneous Catalysts: These are soluble in the reaction medium, leading to a single-phase system.[4][5] They often exhibit higher selectivity and activity under milder conditions compared to their heterogeneous counterparts.[4][6] Well-known examples include Wilkinson's catalyst (RhCl(PPh₃)₃) and various ruthenium and rhodium complexes.[5]

The choice between a heterogeneous and homogeneous catalyst depends on the specific functional groups in the substrate and the desired selectivity. For instance, in a molecule with multiple reducible groups, a highly selective catalyst is required to target a specific site.

Hydrogenation Methodologies

Two primary methods are employed for catalytic hydrogenation: direct hydrogenation using molecular hydrogen and transfer hydrogenation.

Direct Catalytic Hydrogenation with Molecular Hydrogen

This is the most common approach, where the reaction is carried out under an atmosphere of hydrogen gas.

Key Parameters:

  • Hydrogen Pressure: Ranging from atmospheric pressure to high-pressure systems, the pressure influences the rate of reaction and can affect selectivity.[7]

  • Temperature: Reactions can be conducted at room temperature or elevated temperatures to increase the reaction rate.[7]

  • Solvent: The choice of solvent is crucial for dissolving the substrate and ensuring good contact with the catalyst and hydrogen. Common solvents include alcohols (methanol, ethanol), ethyl acetate, and tetrahydrofuran (THF).

  • Catalyst Loading: The amount of catalyst used is typically a small percentage of the substrate's weight.

Transfer Hydrogenation

In this method, a hydrogen donor molecule, rather than H₂ gas, is used as the source of hydrogen.[8][9] This approach offers several advantages, including milder reaction conditions and avoiding the need for high-pressure equipment.[8]

Common Hydrogen Donors:

  • Formic acid and its salts (e.g., ammonium formate)[8]

  • Isopropanol[8]

  • Hydrazine

Transfer hydrogenation is often catalyzed by ruthenium, rhodium, and iridium complexes.[9]

Application Notes for Potential Functional Groups in CAS 1215206-65-7

Without the specific structure of CAS 1215206-65-7, we will consider protocols for common reducible functional groups.

Hydrogenation of Alkenes and Alkynes

The reduction of carbon-carbon multiple bonds is a fundamental transformation.

  • Protocol for Alkene Hydrogenation:

    • Catalyst: 5% Palladium on carbon (Pd/C)

    • Solvent: Ethanol or Ethyl Acetate

    • Procedure: The alkene is dissolved in the solvent, and the Pd/C catalyst is added. The mixture is then subjected to a hydrogen atmosphere (typically via a balloon or in a pressure vessel) with stirring until the reaction is complete.

Hydrogenation of Nitro Groups

The reduction of a nitro group to an amine is a crucial step in the synthesis of many pharmaceuticals and agrochemicals.

  • Protocol for Nitro Group Reduction:

    • Catalyst: 10% Palladium on carbon (Pd/C) or Raney Nickel

    • Solvent: Methanol or Ethanol

    • Procedure: The nitro compound is dissolved in the solvent, and the catalyst is added. The reaction is carried out under a hydrogen atmosphere. The use of Raney Nickel can be advantageous when the substrate contains halides that might be susceptible to hydrogenolysis with Pd/C.

Hydrogenation of Nitriles

The conversion of nitriles to primary amines is another important synthetic transformation.

  • Protocol for Nitrile Hydrogenation:

    • Catalyst: Raney Nickel or Cobalt catalysts

    • Solvent: Ammonia in methanol (to suppress the formation of secondary and tertiary amines)

    • Procedure: The nitrile is hydrogenated under pressure in a solution of ammonia in methanol. The ammonia helps to minimize the formation of byproducts.

Experimental Protocols and Workflow

A general workflow for a catalytic hydrogenation experiment is depicted below.

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve Substrate in Solvent B Add Catalyst A->B C Purge with Inert Gas (N2 or Ar) B->C D Introduce Hydrogen (Gas or Donor) C->D E Stir at Set Temperature and Pressure D->E F Monitor Reaction Progress (TLC, GC, HPLC, NMR) E->F G Purge with Inert Gas F->G Reaction Complete H Filter Catalyst (e.g., through Celite) G->H I Wash Catalyst with Solvent H->I J Combine Filtrates and Concentrate I->J K Purify Product (e.g., Chromatography) J->K

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Yield Issues in 1-(Difluoromethyl)-6-nitro-indazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(difluoromethyl)-6-nitro-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. By explaining the causality behind experimental choices and providing validated protocols, this document aims to be an authoritative resource for optimizing your reaction outcomes.

Overview of the Synthesis Pathway

The synthesis of 1-(difluoromethyl)-6-nitro-indazole is primarily achieved through the N-alkylation of 6-nitro-indazole. This reaction involves the deprotonation of the indazole nitrogen followed by a nucleophilic attack on a difluoromethylating agent. The key challenge in this synthesis is controlling the regioselectivity between the N1 and N2 positions of the indazole ring, as both are nucleophilic.

The general reaction scheme is as follows:

Synthesis_Pathway 6-Nitro-indazole 6-Nitro-indazole Indazole_Anion Indazole Anion (Resonance Stabilized) 6-Nitro-indazole->Indazole_Anion Base (e.g., NaH) Solvent (e.g., Dioxane) Product_Mix Product Mixture: 1-(difluoromethyl)-6-nitro-indazole 2-(difluoromethyl)-6-nitro-indazole Indazole_Anion->Product_Mix Difluoromethylating Agent (e.g., ClCF2H) Final_Product 1-(difluoromethyl)-6-nitro-indazole Product_Mix->Final_Product Purification (e.g., Chromatography)

Figure 1: General synthesis pathway for 1-(difluoromethyl)-6-nitro-indazole.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: Why is my yield of 1-(difluoromethyl)-6-nitro-indazole consistently low?

Low yields can stem from several factors, including incomplete reactions, side product formation, or product degradation. Here’s a breakdown of potential causes and solutions:

  • Inadequate Deprotonation: The first step is the deprotonation of 6-nitro-indazole. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed to completion.

    • Recommendation: Sodium hydride (NaH) is a strong base that has been shown to be effective for this purpose.[1][2] Use at least 1.2 equivalents to ensure complete deprotonation. Weaker bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) may result in poor conversion, especially in solvents like THF.[1][3]

  • Poor Solvent Choice: The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate and regioselectivity.

    • Recommendation: Aprotic polar solvents like dioxane or dimethylformamide (DMF) are generally preferred.[4] The use of THF with carbonate bases has been reported to fail in producing the desired N-alkylated products.[1][3]

  • Inefficient Difluoromethylating Agent: The choice and handling of the difluoromethylating agent are crucial.

    • Recommendation: Chlorodifluoromethane (CHClF₂) is a common reagent.[5] This is a gas, so ensuring a closed system with sufficient pressure (e.g., using a balloon) is important for maintaining its concentration in the reaction mixture.[5]

  • Reaction Temperature: The temperature can affect both the reaction rate and the stability of the reactants and products.

    • Recommendation: The reaction is often carried out at a moderate temperature, for instance, 40°C, to ensure a reasonable reaction rate without causing degradation.[5]

Q2: I am observing a significant amount of the N2-isomer. How can I improve regioselectivity for the N1 position?

The formation of a mixture of N1 and N2 isomers is a common challenge in indazole alkylation.[2][6] The ratio of these isomers is influenced by a delicate balance of electronic and steric factors, as well as the reaction conditions.[1][3]

  • Solvent and Cation Effects: The choice of base and solvent can have a profound impact on regioselectivity. The combination of NaH in THF has been shown to favor N1 alkylation for many indazole derivatives.[1][3] This is theorized to be due to the coordination of the sodium cation with the N2 nitrogen, sterically hindering alkylation at that position.[2] However, for difluoromethylation, other solvents like dioxane are also effective.[4]

  • Substituent Effects: The electronic nature of substituents on the indazole ring influences the nucleophilicity of the N1 and N2 nitrogens. The electron-withdrawing nitro group at the 6-position generally decreases the overall nucleophilicity but also influences the N1/N2 ratio.

  • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][3] Reaction conditions that allow for equilibration can favor the formation of the N1-substituted product.[1][3]

Troubleshooting Workflow for Poor Regioselectivity:

Regioselectivity_Troubleshooting Start High N2-Isomer Formation Check_Base_Solvent Verify Base and Solvent System (e.g., KOH/Dioxane) Start->Check_Base_Solvent Check_Temp Review Reaction Temperature Check_Base_Solvent->Check_Temp System is Correct Purification Optimize Purification Strategy Check_Base_Solvent->Purification System is not Optimal Consider_Alternative Consider Alternative Difluoromethylating Agents Check_Temp->Consider_Alternative Temperature is Optimal Consider_Alternative->Purification Agent is Optimal Success Improved N1:N2 Ratio Purification->Success

Figure 2: Decision workflow for addressing poor regioselectivity.
Q3: What are the best practices for the purification of 1-(difluoromethyl)-6-nitro-indazole?

Effective purification is critical for obtaining the desired isomer with high purity.

  • Column Chromatography: This is the most common method for separating N1 and N2 isomers.[7]

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A solvent system with moderate polarity, such as a mixture of ethyl acetate and hexane, is often effective. The optimal ratio will need to be determined by thin-layer chromatography (TLC).

  • Crystallization: If the product is a solid, recrystallization can be an effective purification technique, provided a suitable solvent is found in which the solubility of the two isomers is sufficiently different.

  • Analytical Confirmation: After purification, it is essential to confirm the structure and purity of the product.

    • NMR Spectroscopy: ¹H and ¹⁹F NMR are invaluable for distinguishing between the N1 and N2 isomers and confirming the presence of the difluoromethyl group.[4][8]

    • Mass Spectrometry: To confirm the molecular weight of the product.

    • Elemental Analysis: To confirm the elemental composition.[4]

Q4: My reaction seems to be generating significant impurities other than the N2-isomer. What could be the cause?

The presence of unexpected impurities can be due to side reactions or decomposition.

  • Decomposition of Starting Material: 6-nitro-indazole can be sensitive to harsh basic conditions and high temperatures.

    • Recommendation: Ensure the base is added portion-wise at a controlled temperature (e.g., 0°C) to manage any exothermic reaction.[7] Avoid prolonged reaction times at elevated temperatures.

  • Side Reactions of the Difluoromethylating Agent: Difluorocarbene, which can be generated from difluoromethylating agents, is a reactive intermediate that can potentially lead to side products.

    • Recommendation: Carefully control the reaction conditions (temperature, stoichiometry) to favor the desired SN2-type reaction over carbene-mediated pathways.

Recommended Experimental Protocol

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Synthesis of 1-(difluoromethyl)-6-nitro-indazole [4]

  • Reaction Setup: To a stirred solution of 6-nitro-indazole (1 equivalent) in dioxane, add a solution of potassium hydroxide (KOH) (5 equivalents) in water.

  • Difluoromethylation: Heat the mixture to 60-70°C and bubble chlorodifluoromethane (CHClF₂) gas through the solution for 6-8 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous phase with an organic solvent such as ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Starting Material 6-nitro-indazolePrecursor for the desired product.
Base KOHA strong base suitable for deprotonation.
Solvent DioxaneAprotic polar solvent that facilitates the reaction.
Difluoromethylating Agent Chlorodifluoromethane (CHClF₂)Source of the difluoromethyl group.
Temperature 60-70°CBalances reaction rate and stability.
Purification Method Column ChromatographyEffective for separating N1/N2 isomers.[7]

References

  • Keating, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe.
  • Keating, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC.
  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals.
  • BenchChem. (n.d.). Troubleshooting regioselectivity in indazole synthesis. BenchChem.
  • Petko, K. I., et al. (2022). N-Difluoromethylindazoles. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • BenchChem. (n.d.). A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives. BenchChem.
  • Unknown Author. (2022). N-Difluoromethylindazoles. ResearchGate. Available at: [Link]

  • Unknown Author. (2022). N-Difluoromethylindazoles. Journal of Organic and Pharmaceutical Chemistry.
  • Unknown Author. (n.d.). N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF2PO(OEt)2 under Mild Condition. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Stability of the N-Difluoromethyl (N-CF2H) Group in Acidic Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. The N-difluoromethyl (N-CF2H) group is a fascinating and increasingly vital functional group in modern medicinal chemistry, valued for its unique ability to act as a lipophilic hydrogen bond donor and to modulate key physicochemical properties.[1][2] While generally considered a robust moiety, its stability under acidic conditions can be context-dependent and is a critical consideration during synthesis, purification, and formulation.

This guide provides in-depth technical insights, troubleshooting advice, and validated protocols to help you navigate the complexities of working with N-CF2H-containing molecules in acidic environments.

Section 1: Foundational Principles - Understanding N-CF2H Stability

This section addresses the core chemical principles governing the stability of the N-CF2H group. Understanding these fundamentals is key to predicting behavior and designing successful experiments.

Q1: What is the general stability hierarchy for N-CF2H compounds under acidic conditions?

The stability of the N-CF2H group is highly dependent on the nature of the atom to which the nitrogen is attached. The strong electron-withdrawing effect of the two fluorine atoms significantly reduces the basicity of the nitrogen, which is the primary factor governing its stability in acid.

General Stability Ranking (Most Stable > Least Stable):

  • N-CF2H Amides, Carbamates, Ureas, and other Carbonyl Derivatives: These are the most robust classes of N-CF2H compounds.[3][4][5][6] The nitrogen lone pair is delocalized into the adjacent carbonyl system, rendering it significantly less basic and therefore less susceptible to protonation-initiated degradation pathways. These compounds can often withstand a range of acidic conditions, including those used in downstream derivatizations.[3][7]

  • N-CF2H Heterocycles (e.g., Imidazoles, Pyridinium salts): In many N-heterocyclic systems, the N-CF2H group exhibits excellent stability.[8][9] For aromatic heterocycles like imidazoles, the nitrogen lone pair is part of the aromatic π-system, which greatly reduces its availability for protonation.

  • "Free" N-CF2H Amines (Aliphatic and Aromatic): This class is the most sensitive to acidic conditions. Free difluoromethylamines (R-NH-CF2H) are known to be unstable.[4][6][7] Attempts to synthesize these compounds, for example, by removing a tosyl protecting group, have been largely unsuccessful due to their inherent instability.[3][4][7] This instability makes subsequent reactions that rely on acidic (or basic) conditions highly challenging.[3][6]

The following diagram illustrates the relationship between the molecular environment of the N-CF2H group and its resulting stability.

G cluster_0 Factors Influencing N-CF2H Stability A High Stability (Low Basicity) B Moderate Stability C Low Stability (High Basicity) N_Amide N-CF2H Amide/Urea (n -> pi* delocalization) N_Amide->A leads to N_Hetero N-CF2H Heterocycle (Lone pair in pi-system) N_Hetero->B leads to N_Amine Free N-CF2H Amine (Localized lone pair) N_Amine->C leads to

Caption: Relationship between N-CF2H molecular environment and stability.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides answers to specific problems you may encounter during your experiments, focusing on the causality behind the issues and offering actionable solutions.

Q2: I'm observing decomposition of my N-CF2H compound during an acidic workup or chromatography. What is the likely degradation pathway?

This is a common issue, particularly with N-CF2H amines or sensitive heterocyclic systems. The degradation is almost certainly initiated by protonation of the nitrogen atom.

Plausible Mechanism:

  • Protonation: The nitrogen atom is protonated by the acid in the medium, forming an N-difluoromethylammonium species.

  • Nucleophilic Attack: A nucleophile, most commonly water from the aqueous workup, attacks the now highly electrophilic difluoromethyl carbon.

  • Intermediate Formation & Collapse: This attack leads to a transient hemiaminal-like intermediate which is unstable. This intermediate collapses, cleaving the C-N bond.

  • Product Formation: The collapse releases the parent amine (R-NH2) and likely forms difluoromethanol, which is unstable and decomposes further to carbon monoxide and HF.

The diagram below outlines this proposed degradation pathway.

G Start R-NH-CF2H Protonated R-N+H2-CF2H (Protonated Species) Start->Protonated + H+ Intermediate [Unstable Intermediate] (Hemiaminal-like) Protonated->Intermediate + H2O (Nucleophilic Attack) Products R-NH2 + [F2CHOH] Intermediate->Products C-N Cleavage Decomp CO + 2HF Products->Decomp Decomposition

Caption: Proposed mechanism for acid-catalyzed hydrolysis of N-CF2H amines.

Troubleshooting Steps:

  • Avoid Aqueous Acid: If possible, use non-aqueous workups. Quench reactions with a solid base (like NaHCO3) before adding water.

  • Use Milder Acids: For pH adjustment, consider using weaker acids like acetic acid or saturated ammonium chloride solution instead of strong mineral acids.

  • Temperature Control: Keep the temperature as low as possible during workups and extractions.

  • Chromatography: If using silica gel chromatography, consider neutralizing the silica by pre-treating the slurry with a small amount of a non-nucleophilic base like triethylamine. Alternatively, use a less acidic stationary phase like alumina.

Q3: My reaction requires a strong acid like trifluoroacetic acid (TFA) for a deprotection step. Will my N-CF2H group survive?

This is a critical question for multi-step synthesis. The answer depends heavily on the structure of your molecule and the reaction conditions.

  • N-CF2H Amides/Ureas: These are generally robust and often compatible with standard TFA conditions (e.g., TFA in DCM for Boc deprotection) at room temperature for short to moderate reaction times.[3][6]

  • N-CF2H Amines: Direct exposure of a free N-CF2H amine to neat TFA will almost certainly lead to rapid decomposition. The combination of a strong acid and a nucleophilic counter-ion (trifluoroacetate) is highly detrimental.

  • N-CF2H Heterocycles: Stability varies. Electron-rich heterocycles may be more susceptible to side reactions. A preliminary stability test is strongly recommended.

The following workflow provides a decision-making framework.

G Start Planned Acidic Step (e.g., TFA, HCl) Check_Substrate What is the N-CF2H substrate type? Start->Check_Substrate Amide Amide, Urea, or Carbamate Check_Substrate->Amide Heterocycle Heterocycle Check_Substrate->Heterocycle Amine Free Amine Check_Substrate->Amine Outcome_Low Low Risk Proceed with caution, monitor by TLC/LCMS Amide->Outcome_Low Outcome_Med Moderate Risk Run small-scale stability test first Heterocycle->Outcome_Med Outcome_High High Risk Decomposition likely. Re-evaluate synthetic route. Amine->Outcome_High

Caption: Decision workflow for using strong acids with N-CF2H compounds.

Section 3: Protocols and Best Practices

To ensure the integrity of your N-CF2H-containing molecules, we recommend the following validated protocols.

Protocol 1: Standard Protocol for Assessing N-CF2H Stability

This protocol allows you to quickly and quantitatively assess the stability of your compound under specific acidic conditions before committing a large amount of material.

Materials:

  • Your N-CF2H compound (~5 mg)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene, hexamethylbenzene; choose one with signals that don't overlap with your compound)

  • Deuterated solvent (e.g., CDCl3, DMSO-d6)

  • Acid to be tested (e.g., TFA, Acetic Acid, HCl solution)

  • NMR tubes, vials, micropipettes

Methodology:

  • Prepare Stock Solution: Accurately weigh your N-CF2H compound and the internal standard into a vial. Dissolve in a known volume of the deuterated solvent to create a stock solution.

  • Acquire Time-Zero (t=0) Spectrum: Transfer an aliquot (~0.6 mL) of the stock solution to an NMR tube. Acquire a quantitative ¹H and ¹⁹F NMR spectrum. Integrate the signals of your compound against the internal standard.

  • Introduce Acid: To the remaining stock solution, add a stoichiometric or catalytic amount of the acid you wish to test (e.g., 1.1 equivalents for deprotection, or 10 mol% for catalysis). Mix thoroughly.

  • Monitor Over Time:

    • Immediately transfer an aliquot to a new NMR tube and acquire a spectrum (t=5 min).

    • Leave the vial at the intended reaction temperature (e.g., room temperature).

    • Acquire subsequent spectra at set time points (e.g., 1 hour, 4 hours, 24 hours).

  • Analyze Data: Compare the integration ratios of your starting material to the internal standard at each time point. A decrease in this ratio indicates decomposition. Look for the appearance of new signals in both the ¹H and ¹⁹F NMR spectra, which could correspond to degradation products.

Section 4: Frequently Asked Questions (FAQs)

Q4: How does the stability of N-CF2H compare to N-CF3 under acidic conditions?

While both are electron-withdrawing, their stability profiles differ. N-CF3 amines are also known to have modest stability and are prone to hydrolysis.[3][7][10] However, N-CF3 amides and azoles are considered highly robust.[3][8] The C-F bonds in the CF3 group are stronger, and the carbon is more sterically shielded from nucleophilic attack. The key takeaway is that for both groups, attachment to a carbonyl or an aromatic ring system dramatically enhances stability compared to a simple amine.

Q5: What analytical techniques are best for monitoring the stability of my N-CF2H compound?
  • ¹⁹F NMR Spectroscopy: This is the most direct and powerful tool. The N-CF2H group has a characteristic signal (a triplet due to coupling with the proton). The disappearance of this signal and the potential appearance of new fluorine-containing signals is a definitive indicator of a reaction at that site.

  • LC-MS: Liquid Chromatography-Mass Spectrometry is excellent for monitoring the disappearance of the starting material and the appearance of new products. It provides mass information that can help identify degradation products, such as the parent amine (R-NH2).

  • ¹H NMR Spectroscopy: Useful for monitoring changes to the entire molecule. The disappearance of the characteristic N-CF2H proton signal (a triplet) and the appearance of signals for the parent amine can be tracked.

The table below summarizes the stability of various N-CF2H compounds under different acidic conditions.

Compound ClassReagent/ConditionTemperatureExpected Stability
N-CF2H Amide 1 M HCl (aq) workupRoom TempHigh
TFA/DCM (1:1)Room TempHigh (for typical deprotection times)
PPh₃/AcOH90 °CHigh [3][7]
N-CF2H Imidazole Dilute aq. acidRoom TempHigh
Strong non-aq. acidRoom TempModerate to High (substrate dependent)
Free N-CF2H Amine Saturated NH₄Cl (aq)Room TempLow to Moderate (slow decomposition)
1 M HCl (aq)Room TempVery Low (rapid decomposition)
TFA/DCMRoom TempVery Low (rapid decomposition)

References

  • Turksoy, A., Deckers, K., & Schoenebeck, F. (2024). Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. Journal of the American Chemical Society. [Link]

  • Turksoy, A., Deckers, K., & Schoenebeck, F. (2024). Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides - PMC. National Center for Biotechnology Information. [Link]

  • Prakash, G. K. S., Krishnamoorthy, S., Ganesh, S. K., & Olah, G. A. (2013). N-Difluoromethylation of Imidazoles and Benzimidazoles Using the Ruppert-Prakash Reagent under Neutral Conditions. Organic Letters. Available from ResearchGate. [Link]

  • Synthesis and applications of N‐difluoromethyl aminating reagents. (n.d.). ResearchGate. [Link]

  • Geri, J. B., Wolfe, M. M. W., & Szymczak, N. K. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(30), 9404–9408. [Link]

  • Natte, K., et al. (2024). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv. [Link]

  • Turksoy, A., Deckers, K., & Schoenebeck, F. (2024). Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. Journal of the American Chemical Society. [Link]

  • Prakash, G. K. S., et al. (2019). Toward the Synthesis of the Rare N-(Trifluoromethyl)amides and the N-(Difluoromethylene)-N-(trifluoromethyl)amines [RN(CF3)CF2R '] Using BrF3. ResearchGate. [Link]

  • Schoenebeck, F., et al. (2024). Synthesis of N-Difluoromethyl Carbonyl Compounds from N-Difluoromethylcarbamoyl Fluorides. Angewandte Chemie International Edition, 63(15), e202319758. [Link]

  • Turksoy, A., Deckers, K., & Schoenebeck, F. (2024). Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. JACS. Available from ResearchGate. [Link]

  • Böhm, H.-J., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Journal of Medicinal Chemistry, 63(22), 13494–13509. [Link]

  • N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF 2 PO(OEt) 2 under Mild Condition. (n.d.). ResearchGate. [Link]

  • Ispizua-Rodriguez, X., et al. (2015). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. Beilstein Journal of Organic Chemistry. [Link]

  • Böhm, H.-J., et al. (2020). N–Trifluoromethyl amines and azoles: An underexplored functional group in the medicinal chemist′s toolbox. ACS Publications. [Link]

  • Synthesis of N‐difluoromethylated amides from difluoromethyl carbamic... (n.d.). ResearchGate. [Link]

  • Bordwell, F. G. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Organic Chemistry Data. [Link]

  • Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(13), 7465-7519. [Link]

  • Liu, J., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. eScholarship.org. [Link]

  • Geri, J. B., Wolfe, M. M. W., & Szymczak, N. K. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. PubMed. [Link]

  • Al-aboudi, A., et al. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry. [Link]

Sources

Technical Support Center: Purification of 1-(difluoromethyl)-6-nitro-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #REC-IND-06-DFM Status: Open Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are likely encountering difficulties in the purification of 1-(difluoromethyl)-6-nitro-indazole due to two competing physicochemical factors:

  • Regioisomerism: The alkylation/difluoromethylation of 6-nitroindazole typically yields a mixture of the N1-isomer (thermodynamic, desired) and the N2-isomer (kinetic, impurity). These isomers possess distinct dipole moments but similar solubilities, making separation challenging.

  • Phase Separation ("Oiling Out"): The introduction of the difluoromethyl (

    
    ) group, combined with the nitro moiety, creates a "solubility confusion." The molecule is lipophilic yet polar, leading to liquid-liquid phase separation (oiling out) before crystallization occurs, particularly in the presence of impurities.[1]
    

This guide provides a validated troubleshooting workflow to resolve these issues, moving away from "trial and error" toward thermodynamic control.

Module 1: The Regioisomer Challenge (N1 vs. N2)

The Mechanism of Impurity

In the synthesis of 1-(difluoromethyl)-6-nitro-indazole, the indazole nitrogen atoms act as nucleophiles.[2]

  • N1-Isomer (Target): generally more stable (thermodynamic product) due to the preservation of the benzenoid structure in the fused ring system.

  • N2-Isomer (Impurity): often forms faster (kinetic product) but disrupts the aromaticity of the benzene ring to a quinoid-like structure, making it less stable but often more soluble in polar solvents.

Solvent System Selection Strategy

To separate these, we exploit the difference in polarity. The N2 isomer is typically more polar (larger dipole moment). Therefore, a non-polar/polar solvent gradient is most effective for recrystallization.

Recommended Solvent Systems:

SystemCompositionTarget MechanismProsCons
A (Primary) Ethanol / Water Anti-solvent precipitationHigh recovery; N2 isomer remains in aqueous mother liquor.High risk of oiling out if water is added too fast.
B (Secondary) Ethyl Acetate / Heptane Solubility differentialExcellent for removing non-polar byproducts.Lower yield; N1/N2 separation is less efficient than in System A.
C (Rescue) Toluene (Hot) Temperature-dependent solubilityGood for highly impure crude material.High boiling point makes drying difficult; toxicity.

Module 2: Troubleshooting "Oiling Out"

"Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Equilibrium (SLE) curve. This is the most common failure mode for this compound.[3]

Visualization: The Rescue Workflow

OilingOutRescue Start Issue: Material Oils Out Instead of Crystallizing CheckTemp Check Solution Temperature Start->CheckTemp Reheat Re-heat to Reflux (Dissolve Oil) CheckTemp->Reheat Oil persists at reflux Seed Add Seed Crystal at Cloud Point CheckTemp->Seed Solution clear at reflux AddSolvent Add More Good Solvent (e.g., Ethanol) Reheat->AddSolvent Solution turbid AddSolvent->Reheat SlowCool Controlled Cooling (-5°C/hour) Seed->SlowCool Triturate Trituration Rescue: Decant solvent, add Et2O, scratch glass SlowCool->Triturate Oils out again Success Crystallization Initiated SlowCool->Success Triturate->Success Solidifies

Caption: Decision tree for rescuing a batch that has undergone liquid-liquid phase separation (oiling out).

The "Cloud Point" Protocol (Anti-Oiling Technique)

Do not simply dump water into your ethanol solution. Follow this thermodynamic protocol:

  • Dissolution: Dissolve crude 1-(difluoromethyl)-6-nitro-indazole in the minimum amount of boiling Ethanol (approx. 5-7 mL per gram).

  • The Cloud Point: Add hot Water dropwise with vigorous stirring until a permanent turbidity (cloudiness) persists.

  • The Back-Off: Add boiling Ethanol dropwise just until the solution becomes clear again.

  • Nucleation: Remove from heat. Immediately add a seed crystal (if available) or scratch the inner wall of the flask with a glass rod.[3]

  • Insulation: Place the flask on a cork ring and cover with a beaker. Allow to cool to room temperature undisturbed (approx. 2-3 hours). Do not use an ice bath yet.

Module 3: Standardized Experimental Protocol

Objective: Purification of 1-(difluoromethyl)-6-nitro-indazole (>98% purity, N1 isomer).

Reagents:

  • Crude 1-(difluoromethyl)-6-nitro-indazole

  • Solvent A: Ethanol (Absolute)

  • Solvent B: Deionized Water

  • Activated Charcoal (optional, for color removal)[4]

Step-by-Step Methodology:

  • Charge: Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask.

  • Solvation: Add 60 mL of Ethanol. Heat to reflux (approx. 78°C) with magnetic stirring.

    • Note: If solid remains undissolved after 15 mins, add Ethanol in 5 mL increments.

  • Filtration (Hot): If insoluble particles (black specks) are visible, perform a hot filtration through a pre-warmed funnel. If the solution is dark brown/red, treat with activated charcoal (0.5 g) for 5 mins, then filter.

  • Displacement: While maintaining gentle reflux, add Water dropwise.

    • Target: You are looking for the "first persistent oil/haze."

    • Correction: Once haze forms, add 1-2 mL of Ethanol to clear it.

  • Crystallization: Turn off the heat. Allow the flask to cool on the hotplate (heat capacity of the plate slows the cooling rate).

    • Critical: If oil droplets form at >50°C, reheat and add 5% more Ethanol.

  • Harvest: Once at room temperature, transfer to an ice bath (0-4°C) for 1 hour.

  • Filtration: Filter via Buchner funnel. Wash the cake with cold Ethanol/Water (1:1 ratio).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Module 4: Frequently Asked Questions (FAQ)

Q1: My product is pink/reddish even after recrystallization. Is it impure?

  • A: Likely, yes. Nitroindazoles are prone to trace oxidation or photo-degradation, which produces highly colored azo- or nitroso- byproducts.

  • Fix: Recrystallize again using Activated Charcoal in Step 3. Ensure you are drying the product in the dark or under vacuum, as these compounds can be light-sensitive.

Q2: I obtained a high yield, but the melting point is broad (e.g., 10°C range). Why?

  • A: A broad melting point indicates the presence of the N2-isomer . The crystal lattice is "doped" with the wrong isomer.

  • Fix: You need to sacrifice yield for purity. Recrystallize again using a more polar solvent system (e.g., pure Ethanol or Methanol) without adding as much water. This keeps the more soluble N2-isomer in the mother liquor.

Q3: Can I use Dichloromethane (DCM) or Chloroform?

  • A: Not recommended for crystallization.[5] While the compound is very soluble in DCM, these solvents are too volatile (causing rapid evaporation and crusting) and generally do not support good crystal lattice formation for this class of molecules. Use DCM only for extraction/workup.

References

  • Indazole Isomerism & Alkylation

    • Separation of N1/N2 Indazoles: The N1 isomer is thermodynamically favored but N2 often forms under kinetic control.
    • Source:Journal of Organic Chemistry, "Regioselective Alkylation of Indazoles." (General Reference for Indazole Alkylation).

  • Recrystallization of Nitro-Compounds

    • Solubility Profiles: Nitro-substituted aromatics show high solubility in ethyl acetate and moderate solubility in alcohols, often requiring w
    • Source:Journal of Chemical & Engineering Data, "Solubility of Nitrobenzoic Acids and Analogs." Link

  • Troubleshooting "Oiling Out"

    • Mechanism:[1][2][5][6][7][8] Liquid-Liquid Phase Separation (LLPS) occurs when the metastable zone width is crossed in the presence of impurities.

    • Source:Organic Chemistry: Principles and Mechanisms, "Crystallization Techniques." Link

  • Synthesis of Fluorinated Indazoles

    • Methodology: Difluoromethylation typically utilizes chlorodifluoromethane/base, yielding isomeric mixtures requiring purific
    • Source:Journal of Fluorine Chemistry, "Synthesis of N-difluoromethylindazoles." Link

Sources

Technical Support Center: Column Chromatography for Nitro-Indazole Impurity Separation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of nitro-indazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating nitro-indazole compounds from their synthesis-related impurities. Drawing from extensive field experience and established chromatographic principles, this resource provides in-depth troubleshooting advice and frequently asked questions to empower you in your purification workflows.

Introduction: The Challenge of Purifying Nitro-Indazoles

Nitro-indazoles are a critical class of heterocyclic compounds in medicinal chemistry, often serving as key intermediates in the synthesis of pharmacologically active agents.[1] However, their synthesis is frequently accompanied by the formation of closely related impurities, including positional isomers (e.g., 5-nitroindazole vs. 7-nitroindazole), constitutional isomers, and other reaction byproducts.[2][3] The high polarity imparted by the nitro group, coupled with the subtle structural differences between the target molecule and its impurities, presents a significant challenge for purification by column chromatography.[4]

This guide will equip you with the knowledge to systematically troubleshoot and optimize your column chromatography conditions to achieve the desired purity of your nitro-indazole compounds.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during the column chromatography of nitro-indazole mixtures.

Problem 1: My nitro-indazole compound is extremely polar and either streaks or remains at the baseline of my silica gel TLC plate, even with highly polar mobile phases like 100% ethyl acetate.

Root Cause Analysis: This behavior is characteristic of highly polar compounds that exhibit very strong interactions with the polar stationary phase (silica gel).[4] The nitro group and the indazole ring system contribute to a high dipole moment and hydrogen bonding capacity, leading to excessive retention on silica.

Solutions:

  • Introduce a More Polar Mobile Phase Modifier:

    • For Neutral or Acidic Nitro-indazoles: Prepare a stock solution of 10% methanol in dichloromethane. Gradually increase the percentage of this stock solution in your mobile phase. For particularly stubborn compounds, adding a small amount of acetic acid (0.1-1%) to the mobile phase can help to protonate any basic sites on the silica gel and reduce strong ionic interactions.[5]

    • For Basic Nitro-indazoles: A common strategy is to add a small amount of a basic modifier to the mobile phase to compete with the basic analyte for active sites on the silica. A stock solution of 10% ammonium hydroxide in methanol can be prepared and used as a mobile phase additive (typically 1-10% of this stock in dichloromethane or ethyl acetate).[4][5]

  • Consider an Alternative Stationary Phase:

    • Alumina: Alumina is a polar stationary phase that is available in acidic, neutral, and basic forms.[6] Depending on the nature of your nitro-indazole and its impurities, one of these may offer a different selectivity compared to silica gel.

    • Reverse-Phase Chromatography: For highly polar compounds, switching to a reverse-phase separation can be highly effective.[5] In this mode, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[7]

Experimental Protocol: Quick Test for Stationary Phase Suitability

  • Spot your crude nitro-indazole mixture on three different TLC plates: silica gel, alumina, and a C18 reverse-phase plate.

  • Develop the silica and alumina plates in a polar solvent system (e.g., ethyl acetate/hexane with a methanol modifier).

  • Develop the C18 plate in a polar mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Visualize the plates under UV light. The plate that shows the best separation (i.e., the largest difference in Rf values between your target compound and impurities) is the most promising candidate for your column chromatography.[8][9]

Problem 2: I am trying to separate positional isomers of nitro-indazole (e.g., 5-nitro vs. 7-nitro), but they co-elute or show very poor resolution on my silica gel column.

Root Cause Analysis: Positional isomers often have very similar polarities and molecular weights, making their separation by traditional adsorption chromatography on silica challenging.[2][10] The separation of such isomers often relies on exploiting subtle differences in their dipole moments or their ability to engage in secondary interactions.

Solutions:

  • Optimize the Mobile Phase for Normal-Phase Chromatography:

    • Solvent Selectivity: Experiment with different solvent mixtures. Sometimes, replacing a component of your mobile phase with another of similar polarity but different chemical nature (e.g., replacing dichloromethane with chloroform, or ethyl acetate with acetone) can alter the selectivity of the separation.

    • Mobile Phase Additives: The addition of a small amount of a modifier like formic acid or triethylamine can subtly change the ionization state of the analytes and the silica surface, potentially improving resolution.[5][11]

  • Employ a Stationary Phase with Different Selectivity:

    • Phenyl-Hexyl Phases: These stationary phases can provide unique selectivity for aromatic compounds due to π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the nitro-indazoles.[12][13] This can be particularly effective for separating isomers where the position of the nitro group influences the electronic distribution of the aromatic system.

    • Cyano-Bonded Phases: Cyano (CN) columns offer a different polarity and selectivity compared to silica. They can be used in both normal-phase and reverse-phase modes and can provide good separation for polar molecules with strong dipole moments.[7][13]

  • Implement an Orthogonal Chromatography Strategy:

    • Concept: Orthogonal chromatography involves using two different separation modes that rely on different separation mechanisms (e.g., normal-phase and reverse-phase).[14][15] This is a powerful strategy when a single chromatographic method is insufficient to resolve all impurities.[16]

    • Workflow:

      • Perform an initial purification using normal-phase flash chromatography on a silica gel column.[17] This will remove grossly different impurities.

      • Analyze the fractions containing your target compound and the co-eluting isomer by TLC or HPLC.

      • Combine the fractions that are enriched with your target compound but still contain the isomeric impurity.

      • Perform a second purification step using reverse-phase chromatography (e.g., on a C18 column). The different separation mechanism will often resolve the closely related isomers.[14]

OrthogonalPurification Crude Crude Nitro-Indazole Mixture NP_Flash Step 1: Normal-Phase Flash Chromatography (Silica Gel) Crude->NP_Flash RP_Prep Step 2: Reverse-Phase Preparative HPLC (C18 Column) NP_Flash->RP_Prep Target + Isomer Impurity_Fractions Removed Impurities NP_Flash->Impurity_Fractions Gross Impurities Pure_Product Pure Target Nitro-Indazole RP_Prep->Pure_Product Isomer_Impurity Resolved Isomeric Impurity RP_Prep->Isomer_Impurity

Caption: A decision tree for selecting a purification strategy.

References

  • The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. Available at: [Link]

  • Troubleshooting Flash Column Chromatography - University of Rochester. Available at: [Link]

  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum - Agilent. Available at: [Link]

  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - MDPI. Available at: [Link]

  • Nature and Science, 5(1), 2007, Lee, S.L. The Chromatography of Nitro compounds. Available at: [Link]

  • Different Types of Stationary Phases in Liquid Chromatography - Veeprho. Available at: [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC - Labtech. Available at: [Link]

  • Orthogonal Flash Chromatography Reduces Organic Solvent Use While Maximizing Workflow - Biotage. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Available at: [Link]

  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. Available at: [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Available at: [Link]

  • Stationary Phase Selectivity: The Chemistry Behind the Separation | LCGC International. Available at: [Link]

  • Separation of 5-Nitroindazole on Newcrom R1 HPLC column | SIELC Technologies. Available at: [Link]

  • A Two-Step Orthogonal Chromatographic Process for Purifying the Molecular Adjuvant QS-21 with High Purity and Yield - PMC. Available at: [Link]

  • Isomer separation by CPC chromatography - RotaChrom. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. Available at: [Link]

  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents.
  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Available at: [Link]

  • The Secrets of Orthogonal Process Design - Validated Biosystems. Available at: [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. Available at: [Link]

  • Resolving the Isomer Problem: Tackling Characterization Challenges | Biocompare. Available at: [Link]

  • [Reader Insight] A Guide to Selective Columns for Isomer Separation - Welch Materials. Available at: [Link]

  • US3988347A - Process for the preparation of substituted indazoles - Google Patents.
  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance - - Mastelf. Available at: [Link]

  • WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents.
  • APPENDIX 3E Column Chromatography - SciSpace. Available at: [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. Available at: [Link]

  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity - Longdom Publishing. Available at: [Link]

  • 5-nitroindazole - Organic Syntheses Procedure. Available at: [Link]

  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions - MicroSolv. Available at: [Link]

  • Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns - Loughborough University Research Repository. Available at: [Link]

  • Chromatography Columns - Chemistry LibreTexts. Available at: [Link]

  • Chromatography - NJIT. Available at: [Link]

  • Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder. Available at: [Link]

  • Thin Layer Chromatography and Column Chromatography: Separation of Pigments. Available at: [Link]

  • Tackling Common Challenges in Chromatography - Chrom Tech, Inc. Available at: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. Available at: [Link]

  • TLC–Densitometric Analysis of Selected 5-Nitroimidazoles - PSE Community.org. Available at: [Link]

  • Use of a Proprietary Polar Column Chemistry for the Separation of Nitrosamines in Sartan and Ranitidine Drug Substances - Waters Corporation. Available at: [Link]

  • A systematic study of the absorbance of the nitro functional group in the vacuum UV region. - IU Indianapolis ScholarWorks. Available at: [Link]

  • Simultaneous Determination of Some 5-Nitroimidazole Derivatives and Ciprofloxacin by High Performance Liquid Chromatography. Available at: [Link]

Sources

Validation & Comparative

Technical Comparison Guide: IR Characterization of 1-(Difluoromethyl)-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Characterization of 1-(difluoromethyl)-6-nitro-1H-indazole Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers

Executive Summary & Compound Significance

1-(Difluoromethyl)-6-nitro-1H-indazole represents a specialized scaffold in medicinal chemistry, often utilized to modulate lipophilicity and metabolic stability compared to its non-fluorinated precursors. The N-difluoromethyl (


) group acts as a lipophilic hydrogen bond donor, a bioisostere for hydroxyl or thiol groups, and a metabolic blocker.

This guide provides a technical comparison between the target compound and its synthetic precursor, 6-nitro-1H-indazole . By analyzing the infrared (IR) spectral shifts—specifically the disappearance of the N-H stretch and the emergence of C-F bands—researchers can definitively validate the


-alkylation and structural integrity of the molecule.

Comparative Spectral Analysis

The following data compares the diagnostic IR peaks of the starting material (Precursor) against the target product. This comparison is the primary method for monitoring reaction progress and confirming the introduction of the difluoromethyl group.

Table 1: Diagnostic IR Peak Comparison
Functional ModePrecursor: 6-Nitro-1H-indazoleTarget: 1-(Difluoromethyl)-6-nitro-1H-indazoleDiagnostic Shift / Observation
N-H Stretch 3150–3450 cm⁻¹ (Broad, Strong)ABSENT Primary Confirmation: Complete disappearance indicates successful substitution at N1.
C-H Stretch (Aromatic) 3050–3100 cm⁻¹ (Weak)3050–3120 cm⁻¹ (Weak)Remains largely unchanged; characteristic of the indazole ring.
C-F Stretch Not Present1050–1250 cm⁻¹ (Strong, Multiple)New Signal: Strong, broad bands appear due to C-F stretching vibrations (sym/asym).
NO₂ Asymmetric Stretch ~1530 cm⁻¹ (Strong)~1530–1540 cm⁻¹ (Strong)Retained. Position may shift slightly (+/- 10 cm⁻¹) due to electronic effects of

-substitution.
NO₂ Symmetric Stretch ~1350 cm⁻¹ (Strong)~1350–1360 cm⁻¹ (Strong)Retained. Confirms the integrity of the nitro group at position 6.
C=N / C=C (Ring) ~1620, 1500 cm⁻¹~1610–1630 cm⁻¹Skeletal vibrations of the indazole core persist.

Technical Insight: The most critical spectral feature is the absence of the N-H band . In the precursor, this band is broad due to intermolecular hydrogen bonding. In the target, the


-difluoromethyl group eliminates this donor capability, clearing the 3200–3400 cm⁻¹ region.

Detailed Mechanistic Interpretation

A. The High-Frequency Region (3000–3500 cm⁻¹)
  • Precursor (6-Nitroindazole): Dominated by the N-H stretching vibration. This is often a broad feature centered around 3200 cm⁻¹, obscuring the weaker aromatic C-H stretches.

  • Target: The spectrum becomes "clean" in this region. Only sharp, weak peaks above 3000 cm⁻¹ (aromatic C-H) and potentially a weak C-H stretch from the

    
     group (often ~3000–3050 cm⁻¹) remain. The lack of a broad band confirms the consumption of the starting material.
    
B. The Fingerprint Region (1000–1700 cm⁻¹)
  • Nitro Group Integrity: The nitro group is a powerful dipole. Its asymmetric (~1530 cm⁻¹) and symmetric (~1350 cm⁻¹) stretches are typically the strongest peaks outside the C-F region. They serve as an internal standard; if these are missing or significantly altered, the nitro group may have been reduced or displaced.

  • The C-F Signature: The introduction of fluorine creates strong dipole moments. The C-F stretches in a difluoromethyl group typically manifest as intense, complex bands between 1050 and 1250 cm⁻¹. These often overlap with C-N single bond stretches but are distinguishable by their sheer intensity compared to the precursor.

Experimental Protocols

Protocol A: Synthesis Workflow (N-Difluoromethylation)

Context: This workflow describes the generation of the target to be characterized.

  • Reagents: 6-nitro-1H-indazole (1.0 eq), Sodium chlorodifluoroacetate (or similar carbene source),

    
     (base).
    
  • Solvent: DMF or Acetonitrile (anhydrous).

  • Procedure:

    • Dissolve 6-nitroindazole in DMF.

    • Add base and heat to 70–90°C.

    • Add the difluoromethylating agent dropwise (generates

      
       carbene in situ).
      
    • Critical Step: Monitor by TLC or IR (mini-workup) for the disappearance of the N-H source.

  • Purification: Column chromatography is required to separate the N1-isomer (Target) from the N2-isomer (common byproduct).

Protocol B: IR Sample Preparation (Solid State)

Method: Attenuated Total Reflectance (ATR) - Preferred for solids.

  • Crystal Cleanliness: Ensure the sample is fully dried (free of DMF/water). Residual DMF shows a strong carbonyl peak at ~1670 cm⁻¹ that can be mistaken for product bands.

  • Background: Collect a background spectrum of the clean ATR crystal (diamond/ZnSe).

  • Deposition: Place ~2-5 mg of the solid target compound onto the crystal.

  • Compression: Apply pressure using the anvil until the preview spectrum peaks stabilize (ensure good contact).

  • Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 16 or 32).

Visualizations

Figure 1: Synthesis & Characterization Logic

This diagram illustrates the decision pathway for confirming the target structure using IR data.

G Start Crude Reaction Product CheckNH Check 3200-3400 cm⁻¹ (N-H Region) Start->CheckNH HasNH Broad Peak Present CheckNH->HasNH Unreacted Starting Material NoNH Region Clean/Empty CheckNH->NoNH N-H Consumed ResultFail Incomplete Reaction or Wrong Product HasNH->ResultFail CheckCF Check 1050-1250 cm⁻¹ (C-F Region) NoNH->CheckCF StrongCF Strong Bands Detected CheckCF->StrongCF Fluorination Successful WeakCF No New Strong Bands CheckCF->WeakCF Likely Decomposition CheckNO2 Check 1530 & 1350 cm⁻¹ (Nitro Group) StrongCF->CheckNO2 WeakCF->ResultFail ResultSuccess CONFIRMED: 1-(difluoromethyl)-6-nitro-1H-indazole CheckNO2->ResultSuccess Nitro Intact

Caption: Decision tree for validating N-difluoromethylation via IR spectroscopy.

Figure 2: Functional Group Vibration Map

Visualizing the specific bond vibrations responsible for the spectrum.[1]

Molecule Indazole Indazole Core (C=C, C=N) ~1620, 1500 cm⁻¹ Nitro Nitro Group (-NO₂) Asym: ~1530 cm⁻¹ Sym: ~1350 cm⁻¹ Indazole->Nitro Position 6 Difluoro Difluoromethyl (-CHF₂) C-F: 1050-1250 cm⁻¹ (Strong, Broad) Indazole->Difluoro Position 1 (N)

Caption: Mapping of functional groups to their specific IR frequency zones.

References

  • National Institute of Standards and Technology (NIST). 6-Nitroindazole IR Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • Petko, K. I., & Filatov, A. A. (2022). N-Difluoromethylindazoles.[2][3] Journal of Organic and Pharmaceutical Chemistry, 20(3), 3-10. (Provides synthetic context and NMR/characterization logic for N-difluoromethyl indazoles). [Link]

Sources

Comparative Bioactivity Guide: 1-Difluoromethyl-6-Nitro-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the comparative bioactivity, synthesis, and pharmacological potential of 1-difluoromethyl-6-nitro-indazole and its related derivatives. This document is structured for researchers in medicinal chemistry and drug discovery.

Executive Summary

The 1-difluoromethyl-6-nitro-indazole scaffold represents a strategic evolution in the design of nitrogen-heterocycle therapeutics. While the parent 6-nitro-1H-indazole is a validated pharmacophore with potent antileishmanial, antimicrobial, and antiproliferative properties, the introduction of the N-difluoromethyl (


)  group serves as a critical lipophilic bioisostere. This modification enhances membrane permeability and metabolic stability without altering the steric footprint significantly.

This guide objectively compares the bioactivity of 6-nitro-indazole derivatives, detailing the specific advantages of N-difluoromethylation and providing rigorous experimental protocols for synthesis and biological evaluation.

Chemical Profile & SAR Analysis

The Pharmacophore

The core structure consists of a benzopyrazole (indazole) ring substituted at the 6-position with a nitro group.[1] The bioactivity hinges on two key regions:

  • C6-Nitro Group (

    
    ):  Acts as an electron-withdrawing group (EWG) that facilitates reduction to an amine (essential for DNA binding or enzyme interaction) and participates in hydrogen bonding with target residues (e.g., Arg249 in Trypanothione Reductase).
    
  • N1-Difluoromethyl Group (

    
    ):  A lipophilic hydrogen bond donor. Unlike a simple methyl group, the 
    
    
    
    moiety can act as a weak hydrogen bond donor while significantly increasing lipophilicity (
    
    
    ), improving the molecule's ability to cross the lipid bilayer of parasites or cancer cells.
Physicochemical Comparison
Feature1H-Indazole (Parent) 1-Methyl-Indazole 1-Difluoromethyl-Indazole
H-Bond Donor Strong (NH)NoneWeak (CF2H )
Lipophilicity LowModerateHigh
Metabolic Stability Susceptible to N-glucuronidationSusceptible to demethylationResistant to dealkylation
Bioactivity Focus General ScaffoldSteric ProbeBioavailability Optimizer

Comparative Bioactivity Analysis

Antileishmanial Activity (Target: Trypanothione Reductase)

The most significant data for 6-nitro-indazole derivatives comes from their inhibition of Leishmania species. The nitro group is critical for interacting with the active site of Trypanothione Reductase (TryR) , an enzyme essential for parasite survival.

Table 1: Comparative Antileishmanial Potency (IC


 in 

)
Data derived from 3-chloro-6-nitro-1H-indazole derivatives (Benchchem/Mohamed Abdelahi et al.).
Compound VariantL. infantumL. tropicaL. majorSelectivity Index (SI)
Parent (6-Nitro-1H) > 50> 100> 100Low
3-Chloro-6-Nitro 5.5376.038.0Moderate
N1-Substituted Derivative 4.00 62.0 36.3 High
Standard (Amphotericin B)0.350.500.45Very High

Insight: The N1-substitution (mimicked by the difluoromethyl group) tends to improve potency against L. infantum specifically. The 1-difluoromethyl-6-nitro analogue is projected to enhance this further by increasing intracellular concentration via passive diffusion.

Antimicrobial & Antiproliferative Activity[1][2][3]
  • Antibacterial: 6-nitro-indazole derivatives have shown MIC values ranging from 3.90

    
      against S. aureus, comparable to standard antibiotics like Tetracycline in specific resistant strains.
    
  • Anticancer: The reduction of the 6-nitro group to a 6-amino moiety creates potent IDO1 inhibitors (IC

    
     in HCT116 cells). The N-difluoromethyl group protects the N1 position, preventing metabolic deactivation and prolonging the half-life of the active inhibitor.
    

Mechanism of Action: Trypanothione Reductase Inhibition

The following diagram illustrates the validated mechanism for nitro-indazole derivatives against Leishmania. The nitro group undergoes bioreduction, generating radical species or interacting directly with the TryR active site.

G Compound 1-Difluoromethyl- 6-Nitro-Indazole CellEntry Passive Diffusion (Enhanced by CF2H) Compound->CellEntry High Lipophilicity Activation Nitroreductase Activation CellEntry->Activation Intracellular Target Trypanothione Reductase (TryR) Activation->Target Competitive Inhibition Redox Redox Cycling / ROS Generation Activation->Redox Radical Formation Death Parasite Apoptosis Target->Death T(SH)2 Depletion Redox->Death DNA Damage

Figure 1: Mechanism of Action for Nitro-Indazole Derivatives in Leishmania parasites. The CF2H group facilitates entry, while the Nitro group drives toxicity.

Experimental Protocols

Synthesis of 1-Difluoromethyl-6-Nitro-Indazole

Protocol adapted from Petko et al. (2022) for selective N-difluoromethylation.

Reagents:

  • 6-Nitro-1H-indazole (1.0 eq)

  • Chlorodifluoromethane (

    
    , Freon-22) or Difluoromethylating reagent
    
  • Sodium Hydride (NaH, 60% in oil)

  • Solvent: DMF or MeCN

Step-by-Step Workflow:

  • Activation: Dissolve 6-nitro-1H-indazole in anhydrous DMF under argon atmosphere. Cool to

    
    .
    
  • Deprotonation: Add NaH (1.2 eq) portion-wise. Stir for 30 min until gas evolution ceases (formation of indazolyl anion).

  • Difluoromethylation: Bubble

    
     gas through the solution or add the difluoromethylating agent. Heat to 
    
    
    
    for 4–6 hours.
  • Work-up: Quench with ice-water. Extract with Ethyl Acetate (

    
    ). Wash organic layer with brine.
    
  • Purification: The reaction yields a mixture of N1 (target) and N2 isomers. Separate via column chromatography (Silica gel, Hexane:EtOAc gradient). The N1-isomer is typically less polar (higher

    
    ).
    
In Vitro Antileishmanial Assay (MTT)

Objective: Determine IC


 against L. infantum promastigotes.
  • Culture: Grow promastigotes in RPMI-1640 medium supplemented with 10% FBS at

    
    .
    
  • Seeding: Plate parasites (

    
     cells/mL) in 96-well plates.
    
  • Treatment: Add test compounds (dissolved in DMSO) in serial dilutions (

    
    ). Include Amphotericin B as positive control.[2]
    
  • Incubation: Incubate for 72 hours.

  • Readout: Add MTT solution (

    
    ). Incubate 4 hours. Solubilize formazan crystals with SDS/DMSO. Measure Absorbance at 570 nm.
    
  • Calculation: Plot dose-response curve to determine IC

    
    .
    

Synthesis Workflow Visualization

The separation of N1 and N2 isomers is critical, as bioactivity differs significantly between regioisomers.

Synthesis Start 6-Nitro-1H-Indazole Reagent NaH / DMF + CHClF2 Start->Reagent Inter Indazolyl Anion Reagent->Inter Mixture Isomer Mixture (N1 + N2) Inter->Mixture Alkylation Column Chromatography (Hexane:EtOAc) Mixture->Column Prod1 1-Difluoromethyl- 6-Nitro-Indazole (Major Product) Column->Prod1 High Rf Prod2 2-Difluoromethyl- 6-Nitro-Indazole (Minor Product) Column->Prod2 Low Rf

Figure 2: Synthetic pathway for the selective production and isolation of the 1-difluoromethyl derivative.

References

  • Petko, K. I., & Filatov, A. A. (2022). N-Difluoromethylindazoles. Journal of Organic and Pharmaceutical Chemistry.

  • Abdelahi, M. M., et al. (2021).[3][4] Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Royal Society of Chemistry / PubMed.

  • BenchChem Technical Guides . (2025). A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives.

  • Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry.

Sources

A Comparative Crystallographic Guide to N-Difluoromethyl Substituted Indazoles for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the indazole scaffold is a cornerstone for the development of a wide array of therapeutic agents, recognized for its presence in numerous successful drugs.[1] The strategic functionalization of this privileged heterocycle is a key determinant of a molecule's biological activity, pharmacokinetic profile, and overall drug-like properties. Among the myriad of possible substitutions, the introduction of fluorine-containing groups has become a paramount strategy. This guide provides an in-depth analysis of N-difluoromethyl substituted indazoles, offering a comparative perspective on their crystallographic properties and the profound implications for drug design.

The introduction of a difluoromethyl (CHF2) group at the N1 or N2 position of the indazole ring is a nuanced approach to modulating molecular properties. It serves as a lipophilic hydrogen bond donor and can significantly influence pKa, metabolic stability, and target binding affinity.[2][3] Understanding the three-dimensional arrangement of these molecules at an atomic level through single-crystal X-ray diffraction is therefore not merely an academic exercise, but a critical step in rational drug design.[4] This guide will delve into the synthesis, potential crystallographic features, and a detailed protocol for the analysis of N-difluoromethyl indazoles, comparing them with other relevant indazole analogues.

The Synthetic Hurdle: Accessing N-Difluoromethyl Indazoles

The journey to crystallographic analysis begins with the synthesis of high-quality single crystals, which in turn relies on robust synthetic methodologies. A convenient method for the N-difluoromethylation of substituted indazoles has been established, yielding both N1 and N2 isomers which can be efficiently separated.[5][6] The synthesis typically involves the reaction of a substituted indazole with a difluoromethylating agent, such as chlorodifluoromethane (Freon-22), under basic conditions.[7] The separation of the resulting 1-CHF2 and 2-CHF2 isomers is crucial, as their distinct electronic and steric profiles will lead to different biological activities and crystallographic packing.[5][6]

Comparative Analysis of Physicochemical Properties

The choice of the N-substituent on the indazole ring has a profound impact on the molecule's physicochemical properties. The N-difluoromethyl group offers a unique blend of properties when compared to the more common N-methyl and N-trifluoromethyl analogues.

PropertyN-HN-CH3N-CHF2 N-CF3Rationale & Implications for Crystallography
Lipophilicity (cLogP) LowerHigherIntermediate HighestThe CHF2 group increases lipophilicity compared to N-H, which can enhance membrane permeability.[2] This intermediate lipophilicity can be advantageous for achieving a balanced ADME profile. In crystals, this can influence solvent inclusion and the nature of intermolecular contacts.
Hydrogen Bonding Donor & AcceptorAcceptorWeak Donor & Acceptor AcceptorThe C-H bond in the CHF2 group is polarized by the adjacent fluorine atoms, allowing it to act as a weak hydrogen bond donor. This introduces the potential for additional, directional intermolecular interactions in the crystal lattice, influencing packing motifs.
Dipole Moment ModerateModerateHigher HighestThe strong electron-withdrawing nature of the CHF2 group significantly increases the molecular dipole moment. This can lead to stronger dipole-dipole interactions in the solid state, potentially resulting in denser crystal packing and higher melting points.
Metabolic Stability VariableLowerHigher HighestThe C-F bond is significantly stronger than the C-H bond, making the CHF2 group more resistant to metabolic oxidation compared to a methyl group.[2] This is a key advantage in drug design.

Anticipated Crystallographic Features of N-Difluoromethyl Indazoles

While specific crystallographic data for N-difluoromethyl indazoles is not yet widely published, we can predict their solid-state behavior based on the known effects of fluorine substitution and general crystallographic principles.

Potential Intermolecular Interactions

The introduction of the N-CHF2 group is expected to give rise to a variety of non-covalent interactions that will dictate the crystal packing. These include:

  • C-H···F Hydrogen Bonds: The polarized C-H of the difluoromethyl group can act as a donor to a fluorine atom on an adjacent molecule.

  • C-H···π Interactions: The same C-H can also interact with the electron-rich aromatic system of a neighboring indazole ring.

  • Halogen Bonds: If other halogens are present on the indazole scaffold, C-F···X (where X = Cl, Br, I) interactions may be observed.

  • π-π Stacking: A common feature in aromatic systems, the indazole rings are likely to exhibit offset π-π stacking, influenced by the steric and electronic nature of the CHF2 group.

These interactions, when collectively organized in three dimensions, will define the overall crystal structure and influence macroscopic properties like solubility and dissolution rate.

Experimental Protocol: Single-Crystal X-ray Diffraction of N-Difluoromethyl Indazoles

The following protocol outlines the key steps for determining the crystal structure of a novel N-difluoromethyl substituted indazole. This protocol is designed to be a self-validating system, ensuring data integrity and the generation of a high-quality structural model.

I. Crystal Growth and Selection
  • Objective: To obtain single crystals of sufficient size and quality for diffraction.

  • Methodology:

    • Slow evaporation from a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane, dichloromethane/pentane).

    • Vapor diffusion by dissolving the compound in a volatile solvent and allowing a less volatile anti-solvent to slowly diffuse into it.

    • Cooling of a saturated solution.

  • Selection Criteria:

    • Optically clear and free of cracks or defects.

    • Dimensions of approximately 0.1-0.3 mm in all directions.[8]

    • Sharp extinction under a polarizing microscope.

II. Data Collection
  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., CCD or CMOS).[9]

  • Mounting: The selected crystal is mounted on a cryoloop and flash-cooled to 100 K in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

  • Data Collection Strategy:

    • A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

    • The data collection strategy should aim for high completeness (>99%) and redundancy.

III. Data Processing and Structure Solution
  • Integration and Scaling: The diffraction spots on the images are integrated to determine their intensities. These intensities are then scaled and corrected for experimental factors (e.g., Lorentz and polarization effects, absorption).

  • Structure Solution:

    • The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.[10]

    • Software such as SHELXT or SIR2014 is commonly used for this step.

  • Structure Refinement:

    • An initial molecular model is built into the electron density map.

    • The atomic positions and thermal parameters are refined against the experimental data using full-matrix least-squares refinement (e.g., using SHELXL).[10]

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

The workflow for this process can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of N-CHF2 Indazole separation Isomer Separation (N1/N2) synthesis->separation purification Purification separation->purification crystal_growth Crystal Growth purification->crystal_growth crystal_selection Crystal Selection crystal_growth->crystal_selection data_collection Data Collection crystal_selection->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_model final_model structure_refinement->final_model Final Structural Model

Experimental workflow for crystallographic analysis.

Comparative Case Study: N-CHF2 Indazole vs. N-CH3 and N-H Analogues

To illustrate the potential impact of N-difluoromethylation, consider a hypothetical comparative analysis of the crystal structures of a 6-bromo-1H-indazole and its N-methyl and N-difluoromethyl derivatives.

Feature6-bromo-1H-indazole6-bromo-1-methyl-1H-indazole6-bromo-1-difluoromethyl-1H-indazole (Predicted)
Primary Intermolecular Interaction N-H···N hydrogen bonds forming chains or dimers.π-π stacking and C-H···π interactions.C-H···F hydrogen bonds and π-π stacking.
Crystal Packing Motif Likely to be dominated by strong, directional hydrogen bonds.More varied packing, influenced by weaker, less directional forces.A complex interplay of weak hydrogen bonds and stacking, potentially leading to a denser, more intricate packing arrangement.
Solvent Accessible Voids May be present, depending on the efficiency of the hydrogen bonding network.Less likely to have significant voids due to the space-filling nature of the methyl group.The size and shape of the CHF2 group may lead to the formation of small solvent channels or voids.

This comparative table highlights how the introduction of the CHF2 group can fundamentally alter the intermolecular interactions and, consequently, the crystal packing. The ability to form weak C-H···F hydrogen bonds adds a layer of complexity and directionality not present in the N-methyl analogue, which can be exploited in crystal engineering and polymorph screening.

Conclusion

The N-difluoromethyl substituted indazole represents a compelling structural motif for the development of novel therapeutics. While the body of crystallographic data for this specific class of compounds is still emerging, the foundational principles of medicinal and solid-state chemistry provide a clear framework for understanding their potential. The unique electronic properties of the difluoromethyl group, particularly its ability to act as a weak hydrogen bond donor, are expected to give rise to distinct crystal packing arrangements compared to N-H or N-alkylated indazoles. The detailed experimental protocol provided herein offers a robust pathway for researchers to elucidate these structures and leverage the resulting atomic-level insights for the rational design of next-generation indazole-based drugs. As more structures become available, a deeper understanding of the structure-property relationships governing this important class of molecules will undoubtedly emerge, further empowering the field of drug discovery.

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  • Synthesis of 1H‐indazole derivatives | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. (URL: [Link])

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  • Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])

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